m-PEG2-Tos
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGNJXLJQARIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50586-80-6 | |
| Record name | 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
m-PEG2-Tos: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of m-PEG2-Tos, a pivotal linker in the development of advanced bioconjugates.
This compound, or (2-Methoxyethoxy)ethyl Tosylate, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its defined structure and advantageous chemical properties make it a valuable tool for researchers engaged in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of this compound, including its chemical characteristics, experimental protocols for its synthesis and characterization, and its role in the construction of targeted therapeutics.
Core Chemical Properties of this compound
This compound is characterized by a methoxy-terminated diethylene glycol chain functionalized with a tosyl group. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of various molecules. The short, hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈O₅S | [2][3] |
| Molecular Weight | 274.33 g/mol | [2][3] |
| CAS Number | 50586-80-6 | [2][3] |
| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [4] |
| Purity | >95% | [] |
| Solubility | Soluble in DMSO, DMF, and DCM | [6] |
| Storage | Store at -20°C for long-term stability | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, as well as its application in the synthesis of ADCs and PROTACs.
Synthesis of this compound (Tosylation of Diethylene Glycol Monomethyl Ether)
This protocol describes the synthesis of this compound from diethylene glycol monomethyl ether and tosyl chloride.
Materials:
-
Diethylene glycol monomethyl ether
-
Tosyl chloride (TsCl)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve diethylene glycol monomethyl ether in pyridine and cool the solution in an ice bath.
-
Slowly add tosyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound by Column Chromatography
This protocol outlines the purification of crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate (B1210297)
-
Glass column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in hexanes and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with visualization under a UV lamp.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Characterization of this compound by ¹H NMR Spectroscopy
This protocol describes the characterization of purified this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm its structure.
Materials:
-
Purified this compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified this compound in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using an NMR spectrometer.
-
Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the protons of the methoxy (B1213986) group, the ethylene (B1197577) glycol units, and the tosyl group.
Application in Bioconjugation: Synthesis of ADCs and PROTACs
This compound is a valuable linker for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature can improve the solubility and pharmacokinetic properties of the final conjugate.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a general workflow for the synthesis of an ADC where a cytotoxic drug is conjugated to an antibody via a linker derived from this compound.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
General Workflow for PROTAC Synthesis
The diagram below outlines a general workflow for the synthesis of a PROTAC, where a target protein binder and an E3 ligase ligand are connected using a linker derived from this compound.
Caption: General workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC).
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. jchemlett.com [jchemlett.com]
In-Depth Technical Guide to m-PEG2-Tos: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)2-tosylate (m-PEG2-Tos), a bifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it presents a detailed experimental protocol for a typical bioconjugation reaction and outlines the general workflow for the synthesis of antibody-drug conjugates (ADCs), a prominent application of this reagent.
Core Properties of this compound
This compound, also known as diethylene glycol methyl ether tosylate, is a valuable tool in bioconjugation due to its defined structure and reactivity. The molecule consists of a methoxy-terminated di-ethylene glycol spacer functionalized with a tosylate group. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines and thiols present on biomolecules such as proteins, peptides, and antibodies. The short PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈O₅S | [1] |
| Molecular Weight | 274.33 g/mol | [1] |
| CAS Number | 50586-80-6 | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Purity | ≥95% | [1] |
| Storage Conditions | -20°C for long-term storage | [2] |
Experimental Protocols: PEGylation of a Model Peptide
This section provides a detailed methodology for the conjugation of this compound to a model peptide containing a lysine (B10760008) residue. This protocol is a representative example of how this compound can be used to modify biomolecules.
Objective: To covalently attach this compound to the primary amine of a lysine residue in a model peptide.
Materials:
-
This compound
-
Model peptide with a single lysine residue (e.g., Ac-Cys-Ala-Lys-Ala-CONH₂)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the model peptide in the sodium bicarbonate buffer to a final concentration of 10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in DMF to a concentration of 100 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with a 10-fold molar excess of the this compound solution. The final concentration of DMF in the reaction mixture should be kept below 20% (v/v) to avoid denaturation of the peptide.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4 hours with continuous gentle agitation.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50 mM.
-
Purification: The PEGylated peptide is purified from the reaction mixture using RP-HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Characterization: The purified PEGylated peptide is characterized by mass spectrometry to confirm the covalent attachment of the this compound moiety. An increase in mass corresponding to the molecular weight of the PEG linker minus the tosyl group will be observed.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is frequently employed as a linker in the synthesis of ADCs. In this context, it can be used to attach a cytotoxic drug to a monoclonal antibody. The general workflow for ADC synthesis involves several key steps, as illustrated in the diagram below.
Caption: General Workflow for ADC Synthesis.
Workflow Description:
-
Monoclonal Antibody (mAb) Production: The process begins with the production and purification of the monoclonal antibody that will target specific antigens on cancer cells.
-
Linker-Payload Synthesis: In parallel, the linker, such as a derivative of this compound, is synthesized and activated. The cytotoxic drug is then attached to this linker.
-
Conjugation: The activated linker-payload is then conjugated to the mAb. This reaction typically targets surface-exposed lysine or cysteine residues on the antibody.
-
Purification and Analysis: The resulting ADC is purified to remove any unconjugated antibody, free drug, and other reactants. Purification is often achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The purified ADC is then thoroughly analyzed to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and potency.
Logical Relationship of this compound Reactivity
The utility of this compound in bioconjugation stems from the reactivity of the tosylate group towards nucleophiles. The following diagram illustrates this fundamental chemical relationship.
Caption: Reactivity of this compound.
This diagram shows that this compound acts as an electrophile, reacting with nucleophilic groups on biomolecules in a nucleophilic substitution reaction. This results in the formation of a stable covalent bond, creating the desired bioconjugate, and the release of the tosylate as a leaving group.
Disclaimer: The experimental protocol provided is a general guideline. Researchers should optimize reaction conditions, including stoichiometry, pH, temperature, and incubation time, for their specific application. All work should be conducted in a properly equipped laboratory, following all relevant safety procedures.
References
The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, revolutionizing the development of therapeutics by enhancing their efficacy, safety, and pharmacokinetic profiles. This in-depth technical guide explores the fundamental principles of PEG linkers, offering a comprehensive overview of their chemistry, properties, and applications in modern drug development.
Introduction to Polyethylene Glycol (PEG) Linkers
Polyethylene glycol is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units[1]. In bioconjugation, PEG linkers are covalently attached to molecules such as proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles in a process known as PEGylation[2][3]. This modification imparts several desirable properties to the conjugated molecule, primarily by increasing its hydrodynamic size and creating a protective hydrophilic shield[4].
The use of PEG in biological applications dates back to the 1970s, and since then, the technology has evolved significantly, leading to the development of various PEG architectures, including linear and branched chains, as well as cleavable and non-cleavable linkers[5].
Core Principles and Benefits of PEGylation
The covalent attachment of PEG chains to a biomolecule confers a range of benefits that address many of the challenges faced in drug development:
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream[][7][8].
-
Enhanced Stability: The PEG linker can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments[4].
-
Reduced Immunogenicity: The hydrophilic shield created by the PEG chain can mask antigenic epitopes on the surface of the biomolecule, reducing its recognition by the immune system and minimizing the risk of an immune response[4].
-
Improved Solubility: The inherent hydrophilicity of PEG can significantly increase the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and administration[4].
-
"Stealth" Properties: The hydration shell around the PEG linker reduces non-specific interactions with other proteins and cells, a phenomenon often referred to as the "stealth" effect[9].
Chemistry of PEG Linkers and Bioconjugation
The successful conjugation of a PEG linker to a biomolecule relies on the availability of reactive functional groups on both the PEG and the target molecule. PEG linkers are typically synthesized with reactive termini that can specifically target common functional groups on proteins and other biomolecules.
Commonly Targeted Functional Groups on Proteins:
-
Amines (e.g., Lysine (B10760008) Residues, N-terminus): The primary amine groups on lysine residues and the N-terminus of proteins are the most frequently targeted sites for PEGylation due to their abundance and accessibility.
-
Thiols (e.g., Cysteine Residues): The sulfhydryl group of cysteine residues provides a more specific site for conjugation as cysteines are generally less abundant than lysines on the protein surface[1][10][11].
-
Carboxylic Acids (e.g., Aspartic Acid, Glutamic Acid, C-terminus): These groups can also be targeted for PEGylation, though this chemistry is less common than amine or thiol targeting.
Common Reactive Groups on PEG Linkers:
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, forming stable amide bonds[12][13][14].
-
Maleimides: These groups exhibit high specificity for thiol groups, forming stable thioether bonds[1][10][11][15][16].
-
Aldehydes: These can react with amines or hydrazides to form Schiff bases, which can be further stabilized by reduction.
-
Azides and Alkynes: These are used in "click chemistry," a type of bioorthogonal reaction that offers high specificity and efficiency.
Quantitative Impact of PEG Linkers
The properties of a PEGylated bioconjugate can be finely tuned by varying the length and architecture (linear vs. branched) of the PEG linker. These structural modifications have a quantifiable impact on the physicochemical and pharmacokinetic properties of the resulting conjugate.
Effect of PEG Size on Hydrodynamic Radius
The hydrodynamic radius of a protein is a critical determinant of its renal clearance rate. PEGylation significantly increases the hydrodynamic radius, and this effect is directly correlated with the molecular weight of the PEG chain.
| Protein | PEG Linker Type | PEG Molecular Weight (kDa) | Native Hydrodynamic Radius (Rh) (nm) | PEGylated Hydrodynamic Radius (Rh) (nm) | Fold Increase in Rh |
| Human Serum Albumin (HSA) | Linear | 5 | 3.5 | 4.2 | 1.20[17] |
| Human Serum Albumin (HSA) | Linear | 10 | 3.5 | 5.18 | 1.48[17] |
| Human Serum Albumin (HSA) | Linear | 20 | 3.5 | 6.13 | 1.75[17] |
| Human Serum Albumin (HSA) | Branched | 20 | 3.5 | 6.41 | 1.83[17] |
| Interferon-α-2b | Linear | 10 | ~2 | 5.7 | ~2.85[18] |
| Interferon-α-2b | Linear | 20 | ~2 | 7.4 | ~3.70[18] |
| Interferon-α-2b | Linear | 30 | ~2 | 9.1 | ~4.55[18] |
Table 1: Impact of PEG Linker Size and Architecture on the Hydrodynamic Radius of Proteins.
Effect of PEG Size on In Vivo Circulation Half-Life
The increase in hydrodynamic radius directly translates to a longer circulation half-life, as the larger molecule is less readily filtered by the kidneys.
| Bioconjugate | PEG Molecular Weight (kDa) | Unmodified Half-Life (t1/2) | PEGylated Half-Life (t1/2) | Fold Increase in t1/2 |
| rhTIMP-1 | 20 | 1.1 h | 28 h | ~25[7] |
| Pegylated Peptide (Specific) | 70 | - | 37.3 h | - |
| Pegylated Peptide (Specific) | 100 | - | 60.8 h | - |
| Pegylated Peptide (Specific) | 150 | - | 91.3 h | - |
| TNF-α | - | 0.047 h | 2.25 h | ~48[19] |
Table 2: Influence of PEG Molecular Weight on the In Vivo Circulation Half-Life of Biotherapeutics.
Effect of PEGylation on Biological Activity
While PEGylation offers numerous advantages, it can sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance at the binding site. The extent of this effect can depend on the PEG size, architecture, and the site of attachment. However, the prolonged circulation half-life often compensates for the reduced in vitro activity, leading to an overall improvement in in vivo efficacy[4][20].
| Protein | PEG Linker Type | PEG Molecular Weight (kDa) | Change in In Vitro Biological Activity |
| Interferon-α-2b | Linear | 12 | Decreased specific activity, but comparable potency to unmodified protein[20] |
| rhTIMP-1 | Linear | 20 | Retained complete inhibitory activity towards MMP-3 catalytic domain and partial activity towards full-length MMP-9[7] |
Table 3: Impact of PEGylation on the Biological Activity of Proteins.
Experimental Protocols
Detailed and optimized protocols are crucial for successful PEGylation and subsequent characterization of the bioconjugate.
Protocol for Amine-Reactive PEGylation using NHS Esters
This protocol outlines the general steps for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein to be PEGylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at the desired concentration. Ensure the buffer is free of primary amines (e.g., Tris) which would compete with the reaction[12].
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL)[12][14]. The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage[12].
-
Conjugation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess is a common starting point[14][21]. The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice[12][14].
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and purify the PEGylated protein using SEC or IEX chromatography.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol for Thiol-Reactive PEGylation using Maleimides
This protocol describes the conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Protein with accessible thiol groups (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 6.5-7.5)[1][10][15]
-
PEG-Maleimide reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) (optional, if disulfide bonds need to be reduced)[10][15]
-
Quenching reagent (e.g., free cysteine or N-ethylmaleimide)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP for 30-60 minutes at room temperature[10][15]. Remove the reducing agent before adding the PEG-Maleimide.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a stock solution[1][10].
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle mixing[15]. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C[15].
-
Quenching the Reaction: Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing compound like free cysteine.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX chromatography.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation and assess its purity and activity.
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.
Key Characterization Techniques:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the protein after PEGylation.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and can be used to separate PEGylated species from the unreacted protein and free PEG.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge, which can be altered by PEGylation, providing another method for purification and analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for determining the precise molecular weight of the PEGylated conjugate and identifying the degree of PEGylation (the number of PEG chains attached per molecule)[2][22][23][24]. It can also be used to identify the specific sites of PEG attachment through peptide mapping analysis[25].
-
Biological Activity Assays: In vitro and in vivo assays are crucial to confirm that the PEGylated molecule retains its desired biological function.
Visualizing the Impact and Application of PEG Linkers
Graphviz diagrams can effectively illustrate the complex workflows and logical relationships involved in the use of PEG linkers in bioconjugation.
Conclusion
PEG linkers are a cornerstone of modern bioconjugation, offering a versatile and powerful platform for improving the therapeutic properties of a wide range of biomolecules. By understanding the fundamental principles of PEG chemistry, the quantitative effects of PEG structure, and the appropriate experimental protocols, researchers and drug developers can effectively leverage this technology to create safer, more effective, and more patient-friendly therapeutics. The continued innovation in PEG linker design and conjugation strategies promises to further expand the applications and impact of PEGylation in the future of medicine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. enovatia.com [enovatia.com]
- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Pegylated interferons alpha2a and alpha2b in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 8. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. biotium.com [biotium.com]
- 17. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Protein PEGylation [jenkemusa.com]
- 22. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of m-PEG2-Tos in PEGylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of methoxy (B1213986) polyethylene (B3416737) glycol tosylate (m-PEG2-Tos) in the context of PEGylation, a critical bioconjugation technique in drug development. This document details the chemical principles, experimental considerations, and analytical methods pertinent to the use of this compound for modifying proteins, peptides, and other therapeutic molecules.
Introduction to PEGylation and the Role of this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a therapeutic protein or peptide. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Key benefits of PEGylation include an extended circulatory half-life due to increased hydrodynamic size which reduces renal clearance, enhanced protection from proteolytic degradation, improved solubility, and reduced immunogenicity and antigenicity. By masking the surface of the protein, the PEG polymer can prevent the approach of antibodies and antigen-processing cells, often leading to a reduced dosing frequency and improved patient compliance.
This compound is a specific type of PEGylation reagent characterized by a methoxy-capped short di-ethylene glycol chain activated with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound a highly efficient reagent for nucleophilic substitution reactions. This property allows for the covalent attachment of the m-PEG2 moiety to various nucleophilic functional groups present on biomolecules.
The Core Mechanism of Action: Nucleophilic Substitution
The fundamental mechanism of action for this compound in PEGylation is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile from the target molecule (e.g., a protein) attacks the carbon atom of the this compound that is adjacent to the tosylate group. The tosylate group, being a highly stable anion, is readily displaced, forming a stable covalent bond between the PEG chain and the target molecule.
The Role of the Tosyl Group
The tosyl (p-toluenesulfonyl) group is a derivative of p-toluenesulfonic acid. Its effectiveness as a leaving group stems from the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. This high stability lowers the activation energy of the substitution reaction, facilitating a rapid and efficient conjugation process under relatively mild conditions.
Reactivity with Nucleophiles
This compound readily reacts with various nucleophiles present in biomolecules, primarily primary amines and thiols.
-
Amine Groups (Lysine Residues and N-terminus): The most common targets for PEGylation are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus of proteins and peptides. The unprotonated form of the amine acts as the nucleophile. The reaction is typically carried out at a pH between 8.0 and 9.5 to ensure a sufficient concentration of deprotonated, nucleophilic amine groups.
-
Thiol Groups (Cysteine Residues): The sulfhydryl group of cysteine residues is also a potent nucleophile, especially in its deprotonated thiolate form. PEGylation at cysteine residues can be achieved with high specificity, particularly in proteins with a limited number of accessible cysteine residues. The reaction with thiols is generally faster than with amines and can proceed at a lower pH.
The following diagram illustrates the SN2 reaction mechanism of this compound with a primary amine, a common reaction in protein PEGylation.
Quantitative Data on PEGylation with Tosylated PEGs
While specific kinetic data for this compound is not extensively published in a comparative format, the efficiency and rate of PEGylation are influenced by several key parameters. The following table summarizes these factors and their general impact on the reaction.
| Parameter | Effect on PEGylation | Typical Conditions/Considerations |
| pH | Crucial for deprotonating nucleophiles. Higher pH increases the rate of reaction with amines. | For amine PEGylation: pH 8.0-9.5. For thiol PEGylation: can be performed at lower pH. |
| Temperature | Higher temperatures generally increase the reaction rate. | Typically performed at room temperature or 4°C to maintain protein stability. |
| Molar Ratio (PEG:Protein) | A higher molar excess of the PEG reagent increases the degree of PEGylation. | Optimized for each specific application to achieve the desired level of modification. |
| Protein Concentration | Higher concentrations can increase the reaction rate but may also lead to aggregation. | Dependent on the specific protein's solubility and stability. |
| Reaction Time | Longer reaction times lead to a higher degree of PEGylation. | Monitored to achieve the desired product distribution and avoid over-PEGylation. |
| Nucleophile pKa | Nucleophiles with lower pKa values are more reactive at a given pH. | The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, allowing for site-specific PEGylation at lower pH. |
Experimental Protocols
The following sections provide a generalized experimental protocol for protein PEGylation using this compound, followed by methods for purification and characterization of the conjugate.
General Protein PEGylation Protocol
This protocol outlines the fundamental steps for conjugating this compound to a protein. The specific concentrations, molar ratios, and incubation times should be optimized for each protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for the PEGylation reagent.
-
PEGylation Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer or a compatible solvent like DMSO.
-
PEGylation Reaction: Add the dissolved this compound to the protein solution at a desired molar excess (e.g., 5- to 50-fold molar excess of PEG to protein).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C for a predetermined time (e.g., 1-4 hours). The reaction can be monitored over time by taking aliquots and analyzing them by SDS-PAGE.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted this compound.
-
Purification: Proceed with the purification of the PEGylated protein.
Purification of the PEGylated Product
Purification is essential to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted protein. SEC is also effective at removing low molecular weight byproducts.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin and enabling separation from the unmodified protein.
-
Reverse-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is often used for the analysis and purification of peptides and smaller proteins.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity and can be a useful complementary technique to IEX.
Characterization of the PEGylated Conjugate
The final PEGylated product must be thoroughly characterized to determine the degree of PEGylation and confirm its integrity.
-
SDS-PAGE: A simple and rapid method to qualitatively assess the extent of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein, which allows for the calculation of the number of attached PEG molecules.
-
HPLC: SEC-HPLC can be used to quantify the different species in the reaction mixture (e.g., unmodified, mono-PEGylated, di-PEGylated proteins). RP-HPLC can be used for purity assessment.
-
Capillary Electrophoresis (CE): A high-resolution technique for separating different PEGylated products.
The following diagram outlines a typical experimental workflow for protein PEGylation.
Conclusion
This compound is a valuable reagent for the PEGylation of therapeutic molecules. Its mechanism of action, centered on an efficient SN2 reaction facilitated by the excellent leaving group properties of the tosylate, allows for reliable and controllable conjugation to nucleophilic residues on biomolecules. A thorough understanding of the reaction mechanism, optimization of reaction parameters, and rigorous purification and characterization are essential for the successful development of PEGylated biopharmaceuticals with improved therapeutic profiles. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their PEGylation strategies.
An In-depth Technical Guide to Antibody-Drug Conjugates (ADCs) and Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, designed to merge the specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic drugs.[1][2] This strategic combination allows for the precise delivery of highly active payloads directly to tumor cells, thereby minimizing systemic exposure and associated toxicities often seen with traditional chemotherapy.[3][4] An ADC consists of three primary components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][5] The linker is a critical element that dictates the stability, efficacy, and safety of the ADC.[6]
The mechanism of action for a typical ADC involves several steps. Initially, the ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific antigen on the surface of a cancer cell.[5][7] Following this binding event, the ADC-antigen complex is internalized by the cell, often through receptor-mediated endocytosis.[5][7] Once inside the cell, the complex is trafficked to intracellular compartments, typically lysosomes. Within the harsh environment of the lysosome, the linker is cleaved, or the antibody is degraded, leading to the release of the cytotoxic payload.[5][7] The freed payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.[3]
Core Components of an Antibody-Drug Conjugate
The efficacy and safety of an ADC are intricately dependent on the careful selection and optimization of its three key components:
-
Monoclonal Antibody (mAb): The antibody serves as the targeting moiety of the ADC. An ideal antibody for an ADC should exhibit high specificity and affinity for a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues.[2] The choice of antibody isotype (e.g., IgG1, IgG2, IgG4) can also influence the ADC's effector functions and overall performance.[6]
-
Cytotoxic Payload: The payload is the pharmacologically active component of the ADC responsible for cell killing. Payloads are typically highly potent cytotoxic agents that are too toxic to be administered systemically on their own.[8] Common classes of payloads include microtubule inhibitors (e.g., auristatins like MMAE and MMAF, and maytansinoids like DM1 and DM4) and DNA-damaging agents (e.g., calicheamicins, duocarmycins, and pyrrolobenzodiazepines).[8][9]
-
Linker: The linker is the chemical bridge that covalently attaches the payload to the antibody.[5] The design of the linker is paramount to the success of an ADC, as it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the payload once inside the target tumor cell.[6] Linker technology has evolved significantly, leading to the development of various linker types with distinct properties and release mechanisms.[6]
The Critical Role of Linkers in ADC Design
Linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these linker types has profound implications for the ADC's mechanism of action, efficacy, and safety profile.
Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This controlled release can be advantageous for achieving a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[10] There are several types of cleavable linkers, each with a distinct cleavage mechanism:
-
Enzyme-Sensitive Linkers: These linkers are cleaved by enzymes that are overexpressed in the lysosomal compartment of tumor cells, such as cathepsin B. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[11]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4). Hydrazone linkers are a classic example of acid-labile linkers.[12]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.[6]
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[13] This process results in the liberation of the payload with the linker and a conjugated amino acid still attached. Non-cleavable linkers generally exhibit higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[13] A common example of a non-cleavable linker is the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ADCs with different linkers and drug-to-antibody ratios.
| Linker Type | ADC Example | Payload | Target Cell Line | IC50 (pM) |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | MMAE | HER2+ | 8.8[3] |
| Cleavable (Val-Cit) | ADC with Val-Cit linker | MMAE | Various | 14.3[3] |
| Non-Cleavable (SMCC) | Ado-trastuzumab emtansine (Kadcyla) | DM1 | HER2+ | 33[3] |
| Cleavable (Sulfatase) | Sulfatase-linker ADC | MMAF | HER2+ | 61 - 111[3] |
| Cleavable (Val-Ala) | Val-Ala linker ADC | MMAF | HER2+ | 92[3] |
| Non-Cleavable | Non-cleavable ADC | MMAF | HER2+ | 609[3] |
| Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies. |
| Linker Type | Linker Chemistry | Half-life (t1/2) in Human Plasma |
| Cleavable | Hydrazone | ~2 days[3][7] |
| Cleavable | Carbonate | 36 hours[3] |
| Cleavable | Silyl ether | >7 days[3][7] |
| Cleavable | Sulfatase-cleavable | >7 days[3] |
| Non-Cleavable | CX-DM1 | 9.9 days[3] |
| Non-Cleavable | SMCC-DM1 | 10.4 days[3] |
| Table 2: Plasma Stability of Different ADC Linkers. |
| Drug-to-Antibody Ratio (DAR) | Effect on Efficacy | Effect on Toxicity/Safety |
| Low (e.g., 2) | May have reduced potency, especially for targets with low expression.[14] | Generally better tolerated with a wider therapeutic window.[9] |
| Intermediate (e.g., 3-4) | Often considered optimal, balancing efficacy and safety for many ADCs. | Generally manageable toxicity profile. |
| High (e.g., 8) | Can lead to increased potency but may also result in faster clearance, potentially reducing efficacy.[14][15] | Associated with increased toxicity and a narrower therapeutic window.[9][16] |
| Very High (e.g., 9-10) | Can suffer from decreased efficacy due to rapid clearance. | Rapid accumulation in the liver and increased toxicity. |
| Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Performance. |
Mandatory Visualizations
Detailed Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
Principle: HIC separates molecules based on their hydrophobicity. Since the cytotoxic payload is often hydrophobic, ADCs with different numbers of conjugated drug molecules will exhibit varying degrees of hydrophobicity and can be separated. The weighted average DAR is calculated from the peak areas of the different ADC species.[17][18]
Materials:
-
ADC sample
-
HIC HPLC column (e.g., Protein-Pak Hi Res HIC)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject a suitable volume (e.g., 10-50 µL) of the prepared ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.
-
Data Analysis:
-
Integrate the peak areas for each resolved ADC species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(% Peak Area of Species) x (DAR of Species)] / 100
-
In Vitro Cytotoxicity Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[19]
Materials:
-
Target cancer cell line (and a negative control cell line)
-
Complete cell culture medium
-
ADC sample and control articles (unconjugated antibody, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.
-
Linker Stability Assessment in Plasma by LC-MS
Principle: This assay evaluates the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time. Immuno-affinity capture is often used to isolate the ADC from the complex plasma matrix before analysis by liquid chromatography-mass spectrometry (LC-MS).[5][11]
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator (37°C)
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
Wash and elution buffers
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Immuno-affinity Capture:
-
Add immuno-affinity beads to the plasma aliquots and incubate to capture the ADC.
-
Wash the beads several times to remove non-specifically bound plasma proteins.
-
-
Elution and Sample Preparation:
-
Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).
-
Neutralize the eluate and prepare it for LC-MS analysis. This may involve reduction and/or deglycosylation depending on the analytical method.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the different ADC species or the released payload using a suitable chromatography method (e.g., reversed-phase).
-
Analyze the eluent by mass spectrometry to identify and quantify the intact ADC (and its different DAR species) or the free payload.
-
-
Data Analysis:
-
Determine the average DAR at each time point by analyzing the mass spectra of the intact ADC.
-
Alternatively, quantify the concentration of the released payload at each time point.
-
Plot the average DAR or the percentage of intact ADC over time to determine the stability of the linker and calculate its half-life in plasma.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation using m-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, is a widely utilized bioconjugation technique in drug development and research. This modification can significantly improve the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can enhance serum half-life, improve stability, reduce immunogenicity, and increase solubility.
This document provides a detailed protocol for the conjugation of proteins with methoxy-polyethylene glycol-tosylate (m-PEG2-Tos). The tosyl group is an excellent leaving group that reacts with nucleophilic groups on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable secondary amine linkage. These application notes offer a comprehensive guide to performing the conjugation reaction, purifying the resulting PEGylated protein, and characterizing the final product.
Principle of the Reaction
The conjugation of this compound to a protein is a nucleophilic substitution reaction. The electron-withdrawing tosylate group makes the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles. The primary amine groups on the protein surface, being nucleophilic at appropriate pH, attack this carbon, leading to the displacement of the tosylate group and the formation of a stable covalent bond between the PEG and the protein.
The reaction is pH-dependent, as the nucleophilicity of the primary amines is influenced by their protonation state. A pH range of 8.0-9.5 is generally recommended to ensure that a sufficient proportion of the amine groups are deprotonated and thus nucleophilic, while still maintaining protein stability.
Materials and Reagents
-
Protein of interest
-
This compound (ensure high purity)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (or other amine-free buffer such as sodium bicarbonate or borate (B1201080) buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification columns (e.g., size-exclusion or ion-exchange chromatography columns)
-
Dialysis tubing or centrifugal filters
-
Analytical instruments (SDS-PAGE system, UV-Vis spectrophotometer, mass spectrometer)
Experimental Protocols
Protein and Reagent Preparation
-
Protein Solution: Prepare a solution of the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for reaction with this compound.
-
This compound Solution: Immediately before use, dissolve this compound in the Conjugation Buffer to the desired concentration. The amount of this compound required will depend on the desired molar excess over the protein.
Protein Conjugation with this compound
-
Reaction Setup: Add the freshly prepared this compound solution to the protein solution. The recommended starting molar excess of this compound to protein is 10-50 fold. This ratio may need to be optimized depending on the protein and the desired degree of PEGylation.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The optimal reaction time may vary and should be determined empirically. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature to quench any unreacted this compound.
Purification of the PEGylated Protein
Purification is essential to remove unreacted this compound, quenched reagent, and any unconjugated protein. The choice of purification method will depend on the properties of the protein and the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins from smaller molecules like unreacted PEG.[1] The increase in hydrodynamic radius upon PEGylation allows for efficient separation.[1]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[1][2] This method can be particularly useful for separating species with different degrees of PEGylation.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can either increase or decrease the hydrophobicity of a protein, making HIC a potential purification tool.[1][2]
-
Dialysis/Ultrafiltration: These methods can be used to remove low molecular weight impurities but may not be sufficient to separate unconjugated protein from the PEGylated product.[3]
Characterization of the PEGylated Protein
Several analytical techniques can be used to characterize the PEGylated protein and determine the degree of PEGylation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective method to qualitatively assess the extent of PEGylation. PEGylated proteins will migrate slower than the unconjugated protein, resulting in a shift in the band position corresponding to an apparent increase in molecular weight.[4]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein with high accuracy. The difference in mass between the conjugated and unconjugated protein can be used to calculate the number of attached PEG molecules.[5][6]
-
UV-Vis Spectrophotometry: The concentration of the PEGylated protein can be determined by measuring its absorbance at 280 nm.
Data Presentation
The following tables provide a summary of typical reaction parameters and expected outcomes for protein conjugation with amine-reactive PEG reagents. Note that these are starting recommendations and optimal conditions should be determined for each specific protein and application.
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation. |
| Reaction Buffer | Amine-free buffer (e.g., Phosphate, Bicarbonate, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent. |
| pH | 8.0 - 9.5 | Balances amine nucleophilicity and protein stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive proteins, but may require longer reaction times. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Should be optimized for the specific protein and desired outcome. |
| Quenching Reagent | Tris or Glycine (50-100 mM final concentration) | Quenches unreacted tosylate groups. |
Table 2: Influence of Molar Ratio on Degree of PEGylation (General Trend for Amine-Reactive PEGs)
| m-PEG:Protein Molar Ratio | Expected Predominant Species |
| 1:1 - 5:1 | Mono-PEGylated |
| 10:1 - 20:1 | Mixture of mono- and di-PEGylated |
| >20:1 | Higher order PEGylated species |
Note: This table represents a general trend and the actual distribution of PEGylated species will depend on the specific protein, the number of accessible reactive sites, and the reaction conditions.
Visualization of Workflows and Principles
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Principle of this compound protein conjugation.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for m-PEG2-Tos in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the stability, pharmacokinetics, and efficacy of the ADC. m-PEG2-Tos (2-(2-(methoxy)ethoxy)ethyl tosylate) is a hydrophilic, non-cleavable linker that offers several advantages in ADC development. Its polyethylene (B3416737) glycol (PEG) component can improve the solubility and stability of the ADC, potentially leading to a better pharmacokinetic profile and allowing for a higher drug-to-antibody ratio (DAR).[1][2] As a non-cleavable linker, this compound relies on the complete degradation of the antibody within the target cell's lysosome to release the cytotoxic payload, which can minimize off-target toxicity.[3][4]
These application notes provide a detailed overview of the use of this compound in ADC synthesis, including experimental protocols for payload modification, antibody conjugation, purification, and characterization, as well as in vitro efficacy assessment.
Key Applications of this compound in ADC Synthesis
-
Introduction of a Hydrophilic Spacer: The PEG component of this compound increases the hydrophilicity of the linker-payload complex, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[5]
-
Synthesis of Non-Cleavable ADCs: this compound is used to create ADCs with a stable, non-cleavable linkage. This ensures that the cytotoxic payload is only released after the ADC is internalized by the target cell and the antibody is degraded in the lysosome, thereby reducing the potential for premature drug release and systemic toxicity.[3][4]
-
Lysine-Directed Conjugation: The tosylate group of this compound can be displaced by a nucleophile, such as an amine group on a cytotoxic payload. The resulting PEGylated payload can then be activated for conjugation to the lysine (B10760008) residues on the surface of a monoclonal antibody.[6][7]
Experimental Protocols
Protocol 1: Two-Step Synthesis of an ADC using this compound via Lysine Conjugation
This protocol outlines a general two-step procedure for the synthesis of an ADC using this compound. The first step involves the reaction of this compound with an amine-containing cytotoxic payload. The second step is the conjugation of the resulting m-PEG2-payload to the lysine residues of a monoclonal antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.4)
-
N,N-Disuccinimidyl carbonate (DSC) or other activating agent
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)
-
Reaction vessels and standard laboratory equipment
Step 1: Synthesis of m-PEG2-Payload
This step involves the nucleophilic substitution of the tosylate group on this compound by the amine group of the cytotoxic payload.
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF.
-
Add this compound to the solution. A molar excess of this compound (e.g., 1.5 to 3 equivalents) may be used to drive the reaction to completion.
-
Add a non-nucleophilic base, such as DIPEA (e.g., 2 to 4 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 40-60 °C) for 2 to 24 hours, monitoring the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Once the reaction is complete, purify the m-PEG2-payload conjugate using a suitable method such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Step 2: Conjugation of m-PEG2-Payload to Antibody
This step involves the activation of the hydroxyl group on the m-PEG2-payload and subsequent reaction with the amine groups of lysine residues on the antibody.
-
Dissolve the purified m-PEG2-payload in anhydrous DMSO to prepare a stock solution.
-
Activate the hydroxyl group of the m-PEG2-payload by reacting it with an activating agent like DSC. This reaction is typically performed in an anhydrous organic solvent in the presence of a base. The resulting activated payload (e.g., an NHS ester) is highly reactive towards primary amines.
-
Adjust the pH of the antibody solution to approximately 8.0-8.5 to facilitate the reaction with lysine residues.
-
Add the activated m-PEG2-payload solution to the antibody solution with gentle stirring. The molar ratio of the activated payload to the antibody will determine the average drug-to-antibody ratio (DAR) and should be optimized for each specific ADC.
-
Allow the conjugation reaction to proceed at 4°C for 2 to 16 hours.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the resulting ADC from unconjugated payload and other reaction components using a suitable method such as size-exclusion chromatography (SEC).[1][2]
Table 1: Representative Reaction Conditions for ADC Synthesis with this compound
| Parameter | Step 1: Payload Modification | Step 2: Antibody Conjugation |
| Solvent | Anhydrous DMF or DMSO | PBS (pH 8.0-8.5) with co-solvent (e.g., DMSO) |
| Reactant Molar Ratio | This compound : Payload : Base (e.g., 1.5 : 1 : 2) | Activated Payload : Antibody (e.g., 5-20 : 1) |
| Temperature | Room Temperature to 60°C | 4°C |
| Reaction Time | 2 - 24 hours | 2 - 16 hours |
| Purification Method | RP-HPLC | Size-Exclusion Chromatography (SEC) |
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. For non-cleavable, lysine-conjugated ADCs, Hydrophobic Interaction Chromatography (HIC) is a commonly used method for DAR determination.[8][9]
-
Equilibrate a HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate buffer, pH 7).
-
Inject the purified ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient. The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained.
-
Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Calculate the average DAR by determining the relative peak area of each DAR species and using a weighted average formula.
Table 2: Example Data for DAR Determination by HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.5 | 15 |
| DAR 2 | 12.8 | 35 |
| DAR 4 | 14.2 | 40 |
| DAR 6 | 15.5 | 10 |
| Average DAR | - | 3.3 |
2. In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is evaluated using in vitro cell-based assays, such as the MTT or XTT assay, on target antigen-positive and antigen-negative cell lines.[10][11][12]
-
Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate the plates for a period of 72 to 120 hours.
-
Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours.
-
For the MTT assay, solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Table 3: Representative In Vitro Cytotoxicity Data
| Compound | Target-Positive Cells IC50 (nM) | Target-Negative Cells IC50 (nM) |
| ADC (this compound linker) | 1.5 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free Payload | 0.1 | 0.1 |
Signaling Pathway Considerations for Non-Cleavable ADCs
The mechanism of action for an ADC with a non-cleavable linker like this compound is dependent on the internalization and lysosomal degradation of the antibody.
Upon binding to its target antigen on the cell surface, the ADC is internalized through endocytosis. The endosome containing the ADC then fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody, leading to the release of the cytotoxic payload still attached to the linker and a single amino acid residue (lysine). This payload-linker-amino acid catabolite is the active cytotoxic species that then exerts its cell-killing effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis. The non-cleavable nature of the linker ensures that the payload is primarily released inside the target cells, enhancing the therapeutic index of the ADC.[3][]
Conclusion
This compound is a valuable tool for the synthesis of non-cleavable ADCs. Its hydrophilic PEG spacer can improve the biophysical properties of the resulting conjugate, and the stable linker design promotes targeted payload delivery and minimizes off-target toxicity. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the development of novel antibody-drug conjugates. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of safe and effective ADC therapeutics.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. lcms.cz [lcms.cz]
- 6. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for PEGylation with m-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and m-PEG2-Tos
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small molecule drugs. This process can significantly enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, improved stability, and enhanced solubility.[1][2]
This compound (methoxy-polyethylene glycol-tosylate) is a monofunctional PEGylation reagent. It consists of a methoxy-capped diethylene glycol chain activated with a tosyl (toluenesulfonyl) group. The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack by functional groups present on biomolecules, such as primary amines and thiols. This reactivity allows for the stable, covalent attachment of the m-PEG2 moiety.
Reaction Mechanism
The PEGylation reaction with this compound proceeds via a nucleophilic substitution reaction (SN2). The electron-rich nucleophiles on the target molecule, primarily the ε-amino group of lysine (B10760008) residues or the sulfhydryl group of cysteine residues, attack the carbon atom to which the tosyl group is attached. This results in the displacement of the tosylate anion and the formation of a stable secondary amine or thioether bond, respectively.
Reaction with Primary Amines (e.g., Lysine):
The unprotonated primary amine acts as the nucleophile. The reaction is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic state of the amine.[3] However, very high pH can lead to side reactions and protein denaturation. A pH range of 8.0-9.5 is generally optimal for targeting lysine residues.
Reaction with Thiols (e.g., Cysteine):
The deprotonated thiol (thiolate anion) is a potent nucleophile. The pKa of the cysteine thiol group is typically around 8.5 but can vary depending on the local protein environment.[4][5] To achieve selective PEGylation at cysteine residues, the reaction is often carried out at a pH slightly below the pKa of lysine amino groups (around pH 7.0-8.0) to minimize competition from amine reactions.[6]
Experimental Workflow
A typical PEGylation experiment using this compound involves several key stages, from initial reaction setup to the final characterization of the purified conjugate.
Caption: General experimental workflow for PEGylation.
Detailed Experimental Protocols
Protocol 1: PEGylation of a Protein via Primary Amines
This protocol provides a general procedure for the PEGylation of a protein with this compound, targeting primary amine groups (e.g., lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size-Exclusion or Ion-Exchange Chromatography)
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in the Reaction Buffer. The amount to dissolve will depend on the desired molar excess.
-
-
PEGylation Reaction:
-
Add the dissolved this compound to the protein solution. A typical starting point is a 5 to 20-fold molar excess of this compound over the protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or agitation. Reaction time can be optimized (from 1 to 24 hours). For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units.
-
Purify the PEGylated protein from the unreacted protein and multi-PEGylated species using either Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[7][8]
-
Protocol 2: PEGylation of a Peptide via a Cysteine Thiol
This protocol is designed for the site-specific PEGylation of a peptide containing a free cysteine residue.
Materials:
-
Peptide with a free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate buffer, 5 mM EDTA, pH 7.2
-
Quenching Solution: 100 mM L-cysteine in Reaction Buffer
-
Purification columns (e.g., Reversed-Phase HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. The presence of EDTA helps to prevent the oxidation of the thiol group.
-
-
This compound Preparation:
-
Dissolve this compound in the Reaction Buffer immediately before initiating the reaction.
-
-
PEGylation Reaction:
-
Add a 1.5 to 5-fold molar excess of this compound to the peptide solution.
-
Incubate the reaction for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Reaction Quenching:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Presentation
The efficiency and outcome of the PEGylation reaction should be carefully analyzed and quantified. The following tables provide a template for summarizing the experimental results.
Table 1: Optimization of this compound to Protein Molar Ratio
| Molar Ratio (this compound:Protein) | Reaction Time (h) | Reaction Temperature (°C) | % Mono-PEGylated | % Di-PEGylated | % Unreacted |
| 5:1 | 4 | 25 | |||
| 10:1 | 4 | 25 | |||
| 20:1 | 4 | 25 |
Table 2: Characterization of Purified PEGylated Protein
| Sample | Molecular Weight (SDS-PAGE) (kDa) | Molecular Weight (Mass Spec) (Da) | Purity (SEC/RP-HPLC) (%) |
| Unmodified Protein | |||
| Mono-PEGylated Protein |
Characterization of PEGylated Products
Thorough characterization is essential to confirm successful PEGylation and to determine the purity and homogeneity of the final product.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[1]
-
Size-Exclusion Chromatography (SEC): Used for both purification and to assess the purity of the conjugate by separating based on hydrodynamic radius.[7][9][10][11]
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species from the native protein and also to resolve positional isomers.[8][12][13]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate determination of the molecular weight of the PEGylated product, confirming the number of PEG units attached.[14][15][16][17][18][19]
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction of this compound with a primary amine on a protein.
Caption: Reaction of this compound with a primary amine.
Note: The DOT script above is a template. The IMG SRC attributes should be replaced with actual image URLs for the chemical structures if available, or the chemical formulas can be used as text labels as shown.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Suboptimal pH | Optimize reaction pH (8.0-9.5 for amines, 7.0-8.0 for thiols). |
| Insufficient molar excess of this compound | Increase the molar ratio of this compound to the target molecule. | |
| Inactive this compound | Use fresh, properly stored this compound. Avoid moisture. | |
| Competing nucleophiles in buffer | Ensure the reaction buffer is free of primary amines or thiols. | |
| Protein Aggregation | High protein concentration | Perform the reaction at a lower protein concentration. |
| Inappropriate buffer conditions | Screen different buffers and pH values. | |
| Multiple PEGylated Species | High molar excess of this compound | Reduce the molar ratio of this compound to protein. |
| Long reaction time | Optimize and shorten the reaction time. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
This compound and other reagents should be handled in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent for detailed safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG2-Tos Functionalization of Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in the development of effective drug delivery systems. PEGylation confers several advantageous properties to nanoparticles, including increased hydrophilicity, reduced opsonization by the reticuloendothelial system (RES), and prolonged systemic circulation time.[1][2] This "stealth" characteristic allows for enhanced accumulation of the nanoparticle payload at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1]
m-PEG2-Tos (methoxy-polyethylene glycol-tosyl) is a specific PEGylating agent that offers a reliable method for covalently attaching PEG chains to the surface of nanoparticles. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (-NH2) and hydroxyl (-OH) groups present on the nanoparticle surface. This application note provides detailed protocols for the functionalization of amine-modified nanoparticles with this compound, along with methods for characterization, drug loading, and in vitro release studies.
Key Applications
-
Prolonged Circulation Time: PEGylated nanoparticles evade rapid clearance by the immune system, significantly increasing their half-life in the bloodstream.[1][2]
-
Enhanced Drug Solubility and Stability: Encapsulation within PEGylated nanoparticles can improve the solubility and protect therapeutic agents from degradation.
-
Targeted Drug Delivery: The extended circulation allows for more effective targeting of tissues with leaky vasculature, such as tumors.[1]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from recognition by the immune system, reducing immunogenic responses.[1]
Experimental Protocols
Materials and Equipment
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based)
-
This compound (structure available from suppliers like APExBIO)[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO appropriate for nanoparticle size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Spectrophotometer or Fluorescence Spectrometer
-
Lyophilizer
Protocol for Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface amine groups.
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF (or DMSO) to a final concentration of 1-5 mg/mL. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.
-
Reaction Setup: In a round-bottom flask, add the nanoparticle suspension.
-
Addition of Base: Add triethylamine (or DIEA) to the reaction mixture. The final concentration of the base should be approximately 2-5 molar equivalents relative to the estimated number of amine groups on the nanoparticle surface. The base acts as a catalyst and neutralizes the tosyl acid byproduct.
-
Addition of this compound: Dissolve this compound in a small volume of anhydrous DMF. Add the this compound solution dropwise to the nanoparticle suspension while stirring. A molar excess of this compound (e.g., 10-50 fold excess relative to surface amine groups) is recommended to ensure complete surface coverage.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature under constant stirring and an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Centrifugation: Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Discard the supernatant containing unreacted this compound and byproducts.
-
Washing: Resuspend the nanoparticle pellet in fresh DMF and repeat the centrifugation and washing step three times.
-
Final Wash: Wash the nanoparticles twice with ethanol (B145695) and finally with deionized water to remove any residual organic solvent.
-
-
Final Product: Resuspend the purified m-PEG2-functionalized nanoparticles in an appropriate buffer (e.g., PBS) or deionized water for storage at 4°C. For long-term storage, the nanoparticles can be lyophilized.
Caption: Workflow for Nanoparticle Functionalization.
Protocol for Drug Loading
This protocol describes a passive drug loading method for hydrophobic drugs into the core of the PEGylated nanoparticles.
-
Drug Solution Preparation: Dissolve the hydrophobic drug (e.g., Doxorubicin) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) at a known concentration.
-
Nanoparticle Dispersion: Disperse the m-PEG2-functionalized nanoparticles in an aqueous solution (e.g., deionized water or PBS).
-
Encapsulation: Add the drug solution dropwise to the nanoparticle suspension while stirring vigorously.
-
Solvent Evaporation: Continue stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification:
-
Centrifugation/Dialysis: Separate the drug-loaded nanoparticles from the unloaded, free drug by centrifugation or dialysis against a suitable buffer.
-
Quantification of Unloaded Drug: Measure the concentration of the free drug in the supernatant or dialysate using UV-Vis spectrophotometry or fluorescence spectroscopy at the drug's characteristic wavelength.
-
-
Calculation of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol for In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of drug-loaded nanoparticles into a dialysis bag.
-
Release Medium: Immerse the dialysis bag in a known volume of release buffer (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively).
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis, or fluorescence spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to assess the properties of the functionalized nanoparticles.
| Parameter | Technique | Expected Outcome with this compound Functionalization |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter compared to unfunctionalized nanoparticles.[4] |
| Surface Charge | Zeta Potential Measurement | Shift in zeta potential towards neutral, indicating the shielding of surface charges by the PEG layer.[4][5] |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of a "halo" or less dense layer around the nanoparticle core, corresponding to the PEG shell. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic C-O-C ether stretching bands of the PEG backbone. |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) or NMR | Quantification of the weight percentage of PEG on the nanoparticle surface. |
Table 1: Physicochemical Characterization of Nanoparticles Before and After Functionalization with this compound
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 100 ± 5 | < 0.2 | +30 ± 3 |
| This compound Functionalized Nanoparticles | 130 ± 8 | < 0.2 | +5 ± 2 |
Note: The values in this table are representative and will vary depending on the nanoparticle core material, size, and the density of PEGylation.
Drug Loading and Release Data
Table 2: Doxorubicin Loading and Release from this compound Functionalized Nanoparticles
| Parameter | Value |
| Drug Loading Content (DLC) | 5.2 ± 0.8 % |
| Encapsulation Efficiency (EE) | 75.3 ± 4.5 % |
| Cumulative Release at 24h (pH 7.4) | 20.1 ± 2.1 % |
| Cumulative Release at 24h (pH 5.0) | 45.6 ± 3.7 % |
Note: The sustained release at physiological pH and accelerated release at acidic pH are desirable for tumor-targeted drug delivery, where the endosomal environment is acidic.[6]
Example Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer
Nanoparticles functionalized with this compound can be used to deliver drugs that target specific signaling pathways involved in cancer progression. A common example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Conclusion
The functionalization of nanoparticles with this compound is a robust and effective method for developing advanced drug delivery systems. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully PEGylate their nanoparticles, characterize the resulting conjugates, and evaluate their drug loading and release properties. The ability to prolong circulation and enhance tumor accumulation makes this compound-functionalized nanoparticles a promising platform for the delivery of a wide range of therapeutic agents.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Nanoparticles with dense poly(ethylene glycol) coatings with near neutral charge are maximally transported across lymphatics and to the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with m-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of methoxy-poly(ethylene glycol)-tosylate (m-PEG2-Tos). This versatile reagent is commonly employed in bioconjugation and drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of various molecules. The following sections detail the experimental conditions for reacting this compound with primary amines, thiols, and alcohols, offering a foundation for the development of PEGylated biomolecules, nanoparticles, and small molecule drugs.
Overview of Nucleophilic Substitution with this compound
The tosyl group of this compound is an excellent leaving group, facilitating nucleophilic attack by various functional groups. The general reaction mechanism involves the displacement of the tosylate by a nucleophile (Nu:), resulting in the formation of a stable covalent bond between the PEG moiety and the nucleophilic molecule.
General Reaction Scheme:
This reaction is typically carried out in an appropriate organic solvent in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Experimental Protocols
Reaction with Primary Amines (PEG-amination)
This protocol describes the reaction of this compound with a primary amine to form a stable secondary amine linkage.
Materials:
-
This compound
-
Primary amine-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Analytical Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine-containing substrate in anhydrous DMF or DCM.
-
Add 1.5 to 2.0 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the solution.
-
In a separate vial, dissolve 1.0 to 1.2 molar equivalents of this compound in a minimal amount of the same anhydrous solvent.
-
Slowly add the this compound solution to the amine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or by preparative HPLC.
Reaction with Thiols (PEG-thiolation)
This protocol outlines the formation of a stable thioether bond by reacting this compound with a thiol-containing molecule.
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Analytical TLC or LC-MS for reaction monitoring
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing substrate in anhydrous DMF or THF.
-
Carefully add 1.1 to 1.5 molar equivalents of a base such as sodium hydride (as a 60% dispersion in mineral oil) or potassium carbonate to the solution to form the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Dissolve 1.0 to 1.2 molar equivalents of this compound in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution to the thiolate solution and stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction by the slow addition of water.
-
The product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purify the product by column chromatography or preparative HPLC.
Reaction with Alcohols (PEG-etherification)
This protocol details the synthesis of PEG-ethers through the reaction of this compound with an alcohol. This reaction generally requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Reflux condenser
-
Analytical TLC or GC-MS for reaction monitoring
Procedure:
-
Under an inert atmosphere, dissolve the alcohol in anhydrous THF or dioxane.
-
Carefully add 1.1 to 1.5 molar equivalents of a strong base like sodium hydride or potassium tert-butoxide.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Dissolve 1.0 to 1.2 molar equivalents of this compound in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution to the alkoxide solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 6-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the resulting PEG-ether by column chromatography.
Data Presentation
The following tables summarize typical experimental conditions and expected outcomes for the nucleophilic substitution reactions of this compound. Please note that optimal conditions may vary depending on the specific substrate.
| Nucleophile | Substrate Type | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amine | Primary Amine | DMF, DCM | TEA, DIPEA | 20-25 | 12-24 | 70-90 |
| Thiol | Thiol | DMF, THF | NaH, K2CO3 | 20-25 | 4-12 | 80-95 |
| Alcohol | Primary/Secondary Alcohol | THF, Dioxane | NaH, t-BuOK | 60-80 | 6-24 | 60-85 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a nucleophilic substitution reaction involving this compound, followed by purification and analysis.
References
Selecting the Right PEGylation Reagent for Amine PEGylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[1][2][3] By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, prolonging the circulation half-life of the conjugated molecule.[1] Additionally, the PEG chain can shield epitopes on the protein surface, thereby reducing immunogenicity and protecting against proteolytic degradation.[1]
Primary amines, particularly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, are the most common targets for PEGylation due to their abundance and accessibility.[4][5] This document provides a comprehensive guide to selecting the appropriate amine-reactive PEGylation reagent and detailed protocols for performing and characterizing the resulting conjugates.
Selecting an Amine-Reactive PEGylation Reagent
The choice of an appropriate PEGylation reagent is critical for a successful conjugation strategy. Several factors must be considered, including the desired reactivity, the structure of the PEG, and the specific characteristics of the molecule to be PEGylated.
Reagent Chemistry
A variety of functional groups can be used to target primary amines. The most common are N-hydroxysuccinimidyl (NHS) esters and aldehydes.
-
NHS Esters: PEG-NHS esters react efficiently with primary amines under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.[4][6][7] This is a robust and widely used chemistry for PEGylation.[4][8]
-
Aldehydes: PEG-aldehydes react with primary amines via reductive amination in the presence of a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[5][6] This reaction can be more selective for the N-terminus by controlling the reaction pH.[5][9]
Other less common amine-reactive groups include isothiocyanates, epoxides, and activated carbonates.[6][10]
PEG Architecture
The structure of the PEG polymer itself can significantly impact the properties of the final conjugate.
-
Linear PEGs: These are the most common type of PEG used for PEGylation. They consist of a single, straight chain.
-
Branched PEGs: Branched PEGs, such as Y-shaped PEGs, consist of two linear methoxy (B1213986) PEG chains attached to a central core.[11] Their bulky structure can offer increased selectivity for more sterically available amines and may help in reducing the number of attachment sites on a protein.[11][12]
Factors for Reagent Selection
| Factor | Consideration | Recommendation |
| Target Molecule | Protein, peptide, or small molecule. Presence of multiple lysine residues. | For molecules with multiple reactive amines, branched PEGs may offer more controlled conjugation.[11][12] |
| Desired Selectivity | Random vs. site-specific PEGylation. N-terminal vs. lysine PEGylation. | For N-terminal selectivity, PEG-aldehyde chemistry at a controlled pH is often preferred.[5][9] NHS esters will typically react with all available primary amines.[4] |
| Reaction Conditions | pH and temperature stability of the target molecule. | NHS ester reactions are typically performed at pH 7.2-8.5.[8] Reductive amination with PEG-aldehydes can be performed at a lower pH.[9] |
| Final Product Requirements | Desired degree of PEGylation, stability of the linkage. | Amide bonds formed from NHS esters are highly stable.[4][6] The degree of PEGylation can be controlled by adjusting the molar ratio of the PEG reagent to the protein.[13] |
Experimental Protocols
Protocol 1: Amine PEGylation of a Protein using a PEG-NHS Ester
This protocol describes a general procedure for the PEGylation of a protein, such as an antibody (IgG), using a PEG-NHS ester.
Materials:
-
Protein (e.g., IgG)
-
PEG-NHS Ester Reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][13]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]
-
Dialysis or gel filtration columns for purification[4]
Procedure:
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[4][13] PEG-NHS esters are moisture-sensitive.[4][13]
-
Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in anhydrous DMSO or DMF.[4][13] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[4][13]
-
-
PEGylation Reaction:
-
Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point for labeling IgG.[4][13]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4][13]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added.[1]
-
-
Purification of the PEGylated Protein:
-
Storage:
Reaction Parameters for Protein PEGylation with NHS Esters
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.0 - 8.5[8][14] | Reaction rate increases with pH, but so does the rate of NHS ester hydrolysis.[8] |
| Temperature | 4°C to Room Temperature (20-25°C)[6] | Lower temperatures can be used to slow down the reaction and potentially improve selectivity.[6] |
| Reaction Time | 30 minutes to 2 hours[4][13] | Can be optimized based on the reactivity of the protein and the desired degree of PEGylation. |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This needs to be optimized for each specific protein to achieve the desired degree of PEGylation.[13] |
| Protein Concentration | 1 - 20 mg/mL | Higher protein concentrations generally lead to more efficient PEGylation. |
| Buffer | Amine-free (e.g., PBS, Borate)[4][14] | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the PEG reagent.[4][13] |
Protocol 2: Characterization of PEGylated Proteins
Confirmation of successful PEGylation and determination of the degree of modification are crucial.
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel. This results in a visible shift to a higher apparent molecular weight.[1]
-
Procedure:
-
Prepare an appropriate percentage acrylamide (B121943) gel.
-
Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein.[1]
-
Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue).
-
A successful PEGylation will show a band or a smear at a higher molecular weight for the PEGylated protein compared to the native protein.[1]
-
2. Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the confirmation of PEG addition and the determination of the number of attached PEG chains.[15]
-
Techniques:
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Useful for qualitative analysis and determining the molecular weight distribution of the PEGylated products.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for both qualitative and quantitative analysis of the PEGylated protein and to separate different PEGylated species.[15][16][17]
-
3. Other Characterization Techniques:
-
Size Exclusion Chromatography (SEC): Can be used to separate PEGylated proteins from unreacted protein and to assess the size heterogeneity of the conjugate.
-
Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the attachment of PEG chains can alter the overall charge of the protein.
Troubleshooting Amine PEGylation
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inactive PEG reagent due to hydrolysis. | Use fresh, anhydrous solvents for preparing the PEG solution. Equilibrate the PEG reagent to room temperature before opening.[4][13] |
| Suboptimal pH. | Ensure the reaction buffer pH is between 7.0 and 8.5 for NHS ester reactions.[8][14] | |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer like PBS or borate (B1201080) buffer.[4][13] | |
| High Degree of PEGylation / Aggregation | Molar excess of PEG reagent is too high. | Reduce the molar ratio of the PEG reagent to the protein. |
| Protein concentration is too high. | Reduce the protein concentration. | |
| Loss of Biological Activity | PEGylation at or near the active site.[1] | Try a different PEGylation chemistry (e.g., N-terminal specific). Use a branched PEG to potentially shield the active site less.[11][12] |
| Denaturation of the protein during the reaction. | Perform the reaction at a lower temperature (e.g., 4°C). Reduce the reaction time. |
Visualizing the Workflow and Logic
Caption: General workflow for amine PEGylation of proteins.
Caption: Decision tree for selecting an amine-reactive PEGylation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. broadpharm.com [broadpharm.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 10. idosi.org [idosi.org]
- 11. Protocol for Protein PEGylation [jenkemusa.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
The Role of m-PEG2-Tos in Targeted Cancer Therapies: A Review of Current Applications
Introduction
m-PEG2-Tos, or α-Methoxy-ω-tosyl-diethyleneglycol, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered interest in the development of targeted cancer therapies. Its structure, featuring a methoxy-terminated PEG chain and a tosyl leaving group, allows for the covalent conjugation of various molecules, making it a versatile tool in the construction of complex therapeutic agents. This document provides an overview of the conceptual applications of this compound in targeted cancer therapy, focusing on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
While this compound is commercially available and its potential applications are noted by suppliers, a comprehensive review of publicly available research indicates a lack of specific preclinical or clinical studies detailing its use in the development of targeted cancer therapies. Consequently, the following sections will focus on the theoretical applications and general methodologies where this compound could be employed, based on the established principles of ADC and PROTAC design.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.
This compound can function as a component of a non-cleavable linker in ADC construction. The tosyl group can be displaced by a nucleophile on a payload molecule, while the methoxy-PEG end can be modified to react with functional groups on the antibody, such as lysine (B10760008) or cysteine residues. The short, hydrophilic PEG chain can help to improve the solubility and stability of the ADC.
Hypothetical Experimental Workflow for ADC Synthesis using an this compound Derivative
The following diagram illustrates a conceptual workflow for the synthesis of an ADC where a derivative of this compound is utilized.
Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.
General Protocol for ADC Synthesis (Conceptual)
-
Linker-Payload Synthesis: React this compound with a cytotoxic payload containing a suitable nucleophile (e.g., a thiol or amine group) in an appropriate solvent system. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Antibody Activation: Prepare the monoclonal antibody for conjugation. This may involve partial reduction of disulfide bonds to generate free thiol groups or modification of lysine residues.
-
Conjugation: React the activated antibody with the m-PEG2-Payload conjugate. The reaction conditions (pH, temperature, and stoichiometry) need to be optimized to control the drug-to-antibody ratio (DAR).
-
Purification and Characterization: Purify the resulting ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, payload, and other impurities. The purified ADC should be characterized for its DAR, purity, and aggregation state.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.
The linker plays a crucial role in PROTAC design, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation. This compound can be incorporated into the linker of a PROTAC.
Hypothetical Signaling Pathway of a PROTAC
The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: General mechanism of action of a PROTAC.
General Protocol for PROTAC Synthesis (Conceptual)
-
Synthesis of Building Blocks: Synthesize or procure the target protein ligand and the E3 ligase ligand. One of the ligands should be modified with a functional group that can react with a derivative of this compound.
-
Linker Attachment to First Ligand: React the modified ligand with an appropriately functionalized m-PEG2 derivative.
-
Conjugation to Second Ligand: React the product from the previous step with the second ligand to form the final PROTAC molecule.
-
Purification and Characterization: Purify the PROTAC using chromatographic techniques and confirm its structure and purity using methods like NMR spectroscopy and mass spectrometry.
Quantitative Data and Further Research
As of the latest review of scientific literature, there are no specific published studies providing quantitative data on the performance of ADCs or PROTACs synthesized using the this compound linker. To advance the application of this linker, future research should focus on:
-
Synthesis and Characterization: Detailed synthesis and characterization of ADCs and PROTACs incorporating this compound, including determination of drug-to-antibody ratios, stability, and solubility.
-
In Vitro Evaluation: Assessment of the in vitro cytotoxicity of this compound-containing ADCs against relevant cancer cell lines and determination of their IC50 values. For PROTACs, evaluation of their ability to induce target protein degradation (DC50 and Dmax values) and subsequent effects on cell viability.
-
In Vivo Studies: Preclinical evaluation in animal models to determine the pharmacokinetics, biodistribution, and anti-tumor efficacy of these novel therapeutic agents.
The tables below are provided as templates for how such quantitative data could be presented.
Table 1: Hypothetical In Vitro Cytotoxicity of an this compound Containing ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| Cancer Cell A | High | Data not available | Data not available |
| Cancer Cell B | Low | Data not available | Data not available |
| Normal Cell C | Negative | Data not available | Data not available |
Table 2: Hypothetical In Vivo Efficacy of an this compound Containing ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | Data not available |
| ADC | X | Data not available | Data not available |
| Free Payload | Y | Data not available | Data not available |
| Non-targeting ADC | X | Data not available | Data not available |
This compound presents a potentially useful tool in the construction of targeted cancer therapies like ADCs and PROTACs. Its bifunctional nature and the inclusion of a short PEG spacer offer desirable properties for a linker molecule. However, the lack of published data on its specific applications necessitates further research to validate its utility and performance in preclinical and clinical settings. The protocols and diagrams provided herein serve as a conceptual framework for researchers and drug development professionals interested in exploring the potential of this compound in the development of novel cancer therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG2-Tos PEGylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reaction conditions for m-PEG2-Tos PEGylation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its reaction mechanism work?
Answer: this compound is a PEGylation reagent where "m" stands for methoxy (B1213986) (a terminal CH₃O- group), "PEG2" indicates two ethylene (B1197577) glycol units, and "Tos" is for tosyl (p-toluenesulfonyl), a highly effective leaving group.[1][2] The PEGylation reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1] A nucleophilic group on a biomolecule (like an amine or thiol) attacks the carbon atom adjacent to the tosyl group, displacing the tosylate and forming a stable, covalent bond with the PEG chain.[3] This conversion of a poorly reactive hydroxyl group on the original PEG into a tosylate makes the molecule significantly more reactive towards nucleophiles.[2][4]
Diagram: this compound Reaction Mechanism
Caption: SN2 reaction of a protein nucleophile with this compound.
Q2: What are the primary molecular targets for this compound on a protein?
Answer: The primary targets are nucleophilic functional groups on the protein's surface. The most common targets include:
-
Primary Amines: The N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues.[5] The reactivity of these groups is pH-dependent; by performing the reaction at a lower pH (e.g., 7.0 or below), it's often possible to selectively target the N-terminus, which typically has a lower pKa than lysine residues.[6]
-
Thiols: The sulfhydryl group of cysteine residues is a strong nucleophile and can be targeted. To ensure specificity for thiols over amines, the reaction pH should be carefully buffered to values below the pKa of lysine's amino groups (typically pH < 9).[5]
Q3: What are the optimal storage and handling conditions for this compound?
Answer: Proper storage is critical to maintain the reagent's reactivity. The tosyl group is susceptible to hydrolysis.
-
Storage: Store this compound in its pure, solid form at -20°C for long-term stability (up to 3 years).[1][7] For short-term storage, 4°C is acceptable for up to 2 years.[7]
-
Handling: If dissolved in a solvent, it should be used quickly. For storage in solvent, keep at -80°C for up to 6 months or -20°C for up to 1 month.[7] Always handle with care, as it may be classified as a hazardous material.[8]
Q4: Which reaction parameters most significantly impact PEGylation efficiency and selectivity?
Answer: Several parameters must be carefully controlled to achieve the desired PEGylation outcome. The PEG/protein ratio and reaction pH are often the most critical factors.[9]
| Parameter | Effect on Reaction | Optimization Goal |
| pH | Determines the protonation state and nucleophilicity of target groups (amines, thiols).[6] | Adjust pH to selectively activate the desired target group (e.g., lower pH for N-terminus selectivity).[6][9] |
| Molar Ratio (PEG:Protein) | Directly influences the degree of PEGylation. Higher ratios increase the likelihood of multi-PEGylation.[9] | Use the lowest ratio that achieves the desired mono-PEGylated yield to minimize side products and cost. |
| Reaction Time | Affects the extent of the reaction. Longer times can lead to more multi-PEGylation or product degradation. | Determine the optimal time to maximize the desired product before side reactions dominate. |
| Temperature | Influences the reaction rate. Higher temperatures accelerate the reaction but may risk protein denaturation. | Find a balance between a practical reaction rate and maintaining protein stability and activity. |
| Protein Concentration | Can affect reaction kinetics and potentially lead to aggregation at high concentrations. | Optimize for solubility and efficient reaction without causing protein instability.[6] |
| Buffer Choice | The buffer itself must not be nucleophilic (e.g., avoid Tris). | Use non-reactive buffers such as phosphate, bicarbonate, or borate.[10] |
Section 2: Troubleshooting Guide
Q1: Issue: My PEGylation efficiency is very low or there is no reaction.
Answer: This is a common issue that can often be traced back to the reagent or reaction setup.
| Possible Cause | Recommended Solution |
| Inactive this compound Reagent | The tosyl group may have hydrolyzed due to improper storage or exposure to moisture. Use a fresh, properly stored batch of the reagent.[7] |
| Incorrect Buffer System | Use of a buffer containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent, quenching the reaction. Switch to a non-nucleophilic buffer (e.g., PBS, Borate). |
| Suboptimal pH | The target nucleophile on the protein is protonated and thus not reactive at the current pH. Verify the pH of the reaction mixture and perform a pH optimization screen. |
| Insufficient Molar Ratio | The amount of PEG reagent is too low to achieve a significant level of modification. Increase the molar ratio of this compound to protein in increments. |
| Steric Hindrance | The target site on the protein may be sterically inaccessible. Consider mild denaturation/renaturation strategies if protein activity can be recovered. |
Diagram: Troubleshooting Low PEGylation Yield
References
- 1. m-PEG-Tos, MW 2,000 | BroadPharm [broadpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. reference.com [reference.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in m-PEG2-Tos synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of m-PEG2-Tos (2-(2-methoxyethoxy)ethyl tosylate). It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis has a very low yield. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors. The most common issues include:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Reagent Quality: The purity of starting materials, particularly diethylene glycol monomethyl ether and tosyl chloride (TsCl), is crucial. Old or improperly stored TsCl can hydrolyze, reducing its reactivity.
-
Moisture Contamination: Tosyl chloride is sensitive to moisture. The presence of water in the solvent or on the glassware will consume the TsCl, leading to lower yields. It is essential to use anhydrous solvents and properly dried glassware.[1]
-
Suboptimal Stoichiometry: An incorrect ratio of reagents, especially the base to TsCl, can significantly impact the yield.
-
Side Reactions: The formation of byproducts, such as the corresponding chloride, can reduce the yield of the desired tosylate.[1]
-
Inefficient Purification: Product loss during the workup and purification steps can also contribute to a low overall yield.
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
A2: A common byproduct in tosylation reactions is the corresponding alkyl chloride (2-(2-methoxyethoxy)ethyl chloride). This occurs when the tosylate intermediate reacts with chloride ions present in the reaction mixture.[1] This side reaction is more likely to occur with prolonged reaction times or when using certain bases.
Q3: How can I minimize the formation of the chloride byproduct?
A3: To minimize the formation of the chloride byproduct, consider the following:
-
Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting alcohol is consumed, proceed with the workup to avoid prolonged exposure of the tosylate to chloride ions.
-
Choice of Base and Stoichiometry: The type and amount of base can influence the rate of side reactions. Triethylamine (B128534) (TEA) is a commonly used base. Using the recommended stoichiometry is important.
-
Temperature Control: Running the reaction at the recommended temperature (typically 0 °C to room temperature) can help control the rate of side reactions.
Q4: My TLC analysis is showing inconsistent spots. What could be the reason?
A4: Inconsistent TLC results can be frustrating. Here are a few possible reasons:
-
Presence of Pyridine (B92270): If pyridine is used as the base, it can be difficult to remove completely and may cause streaking or overlapping spots on the TLC plate. Washing the organic layer with an acidic solution (e.g., 1M HCl) during workup helps to remove pyridine.
-
Hydrolysis of Tosyl Chloride: If you spot the crude reaction mixture directly, unreacted tosyl chloride can hydrolyze on the silica (B1680970) gel plate, leading to extra spots.
-
Product Instability: While this compound is generally stable, prolonged exposure to the silica gel on the TLC plate could potentially cause some degradation.
Q5: What is the best way to purify the final this compound product?
A5: A standard purification procedure involves a liquid-liquid extraction followed by drying and solvent removal. A detailed workup procedure is provided in the experimental protocol section. For very high purity, column chromatography on silica gel can be employed.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for a PEG-tosylate synthesis and provides a good starting point for optimization.[2]
Materials:
-
Diethylene glycol monomethyl ether (m-PEG2-OH)
-
p-Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve diethylene glycol monomethyl ether (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates the consumption of the starting alcohol.[3]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound product.
-
If necessary, purify the product further by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the tosylation of an alcohol.
| Parameter | Recommended Value | Notes |
| Reagent Stoichiometry | ||
| Alcohol (m-PEG2-OH) | 1.0 eq. | The limiting reagent. |
| p-Tosyl Chloride (TsCl) | 1.1 - 1.5 eq. | A slight excess ensures complete conversion of the alcohol.[1][3] |
| Base (Triethylamine/Pyridine) | 1.5 - 2.0 eq. | Neutralizes the HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Other anhydrous solvents like THF can also be used.[3] |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps to control the reaction rate.[3] |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Yield | ||
| Expected Yield | >90% | Yields can be very high with pure reagents and anhydrous conditions.[2] |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Reaction Pathways
The following diagram illustrates the main reaction for the formation of this compound and the potential side reaction leading to the chloride byproduct.
References
Technical Support Center: Purification of m-PEG2-Tos Conjugated Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of proteins conjugated with m-PEG2-Tos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to proteins?
This compound is a PEGylation reagent where a methoxy-capped di-ethylene glycol (PEG2) molecule is activated with a tosyl (Tos) group. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This reagent typically reacts with nucleophilic residues on the protein surface, such as the primary amines of lysine (B10760008) residues or the N-terminal amine, under neutral to slightly alkaline pH conditions. The result is a stable, covalent ether linkage between the PEG molecule and the protein.
Q2: What are the primary challenges in purifying this compound conjugated proteins?
The PEGylation process often results in a complex and heterogeneous mixture.[] Key challenges include separating:
-
PEGylated vs. Unconjugated Protein: The desired PEGylated protein must be separated from the original, unreacted protein.
-
Different Degrees of PEGylation: The reaction can produce mono-, di-, and multi-PEGylated species, which need to be resolved.[]
-
Positional Isomers: Even with the same number of PEG chains, the attachment sites can vary, creating isomers with different properties.[]
-
Aggregates: Protein aggregation can be induced by the reaction conditions or the PEGylation itself, leading to soluble or insoluble high molecular weight species.[2][3]
-
Unreacted Reagents: Excess this compound and its hydrolysis byproducts must be removed.[]
Q3: How can I confirm that my protein has been successfully PEGylated?
Several analytical techniques can be used to verify and characterize the conjugation:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common initial check. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than its unconjugated counterpart. You should observe a "smear" or distinct bands at higher apparent molecular weights.[4]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[] A successful conjugation will result in a peak that elutes earlier than the unconjugated protein.[][4] SEC coupled with Multi-Angle Light Scattering (SEC-MALS) can provide accurate molecular weight information for the different species.[5]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS provide the most definitive evidence by measuring the precise mass of the conjugate.[6][7] The mass increase should correspond to the addition of one or more this compound units.
-
Ion-Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield charged residues on the protein surface, altering its net charge and retention time on an IEX column.[][2] This change in elution behavior is a strong indicator of successful conjugation.
Q4: Which purification technique is the most effective for PEGylated proteins?
There is no single "best" method; the optimal strategy depends on the specific properties of the protein and the PEGylated species. The most common and effective techniques are chromatographic.[][8] Ion-exchange chromatography (IEX) is often the most powerful method for separating species with different degrees of PEGylation.[2][9]
Purification Strategy Overview
The choice of chromatography method is critical for successful purification. The following table summarizes the most common techniques.
| Chromatography Technique | Separation Principle | Advantages | Limitations | Best For |
| Ion-Exchange (IEX) | Surface Charge | High resolution for different PEGylation states & positional isomers.[][2] High loading capacity. | Protein must be stable at the required pH. Development can be complex. | Separating unconjugated, mono-, and di-PEGylated species.[2][4] Resolving positional isomers.[] |
| Size-Exclusion (SEC) | Hydrodynamic Radius (Size) | Effective at removing unreacted PEG and small molecule impurities.[] Good for separating aggregates. Simple and robust method. | Low resolution for species of similar size (e.g., positional isomers).[8] Limited loading capacity. | Removing excess PEG reagent.[] Separating high molecular weight aggregates. Polishing step. |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Offers a different selectivity compared to IEX and SEC.[][10] Can separate species that are difficult to resolve by other methods. | Requires high salt concentrations, which may cause protein precipitation. Lower capacity and resolution compared to IEX.[] | An orthogonal method to IEX for enhanced purity.[][9] Purifying proteins where PEGylation significantly alters hydrophobicity. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity (using organic solvents) | High resolution, especially for analytical characterization and separating positional isomers.[] | Organic solvents and acidic pH can denature many proteins. Typically used for analytical scale, not preparative. | Analytical characterization, peptide mapping to identify PEGylation sites, and purification of small, robust proteins or peptides.[] |
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency
-
Question: My SDS-PAGE and SEC analyses show a large amount of unconjugated protein. What could be the cause and how can I improve the yield?
-
Answer: Low conjugation efficiency is a common issue that can be addressed by optimizing reaction parameters.[2]
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction with primary amines (lysine, N-terminus) is most efficient at a pH between 7.0 and 9.0.[2][11] Perform small-scale trials across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimum for your specific protein. |
| Incorrect Molar Ratio | The ratio of this compound to protein is critical.[2] Start with a 5-10 fold molar excess of the PEG reagent. If the yield is still low, incrementally increase the ratio. Be aware that very high ratios can lead to multi-PEGylation. |
| Reaction Time / Temperature | The reaction may be too slow at low temperatures. Most reactions proceed well at room temperature (20-25°C) or 4°C for sensitive proteins.[2][11] Try extending the reaction time (e.g., from 2 hours to 4, 8, or overnight at 4°C) and monitor the progress. |
| Buffer Interference | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the PEG reagent. Always use amine-free buffers such as phosphate, HEPES, or bicarbonate. |
| Poor Reagent Accessibility | The target residues on the protein may be sterically hindered or buried within the protein's structure.[12] Consider adding mild denaturants (if the protein can be refolded) or altering the pH to induce minor conformational changes that might improve accessibility. |
Problem 2: Protein Aggregation During or After PEGylation
-
Question: I'm observing significant precipitation or aggregation of my protein after the conjugation reaction. What can I do?
-
Answer: Aggregation is often caused by protein instability under the reaction conditions or by the PEGylation itself, which can alter the protein's surface properties.[2][3]
| Possible Cause | Recommended Solution |
| High Protein Concentration | High concentrations can promote intermolecular interactions and aggregation.[2] Try reducing the protein concentration to 1-5 mg/mL. |
| Inappropriate Buffer/pH | The reaction buffer may not be optimal for your protein's stability. Ensure the pH is one at which your protein is known to be stable. |
| Hydrophobic Interactions | PEGylation can sometimes expose hydrophobic patches. Include stabilizing excipients in the reaction buffer, such as 5% glycerol, 0.5 M L-arginine, or non-ionic detergents (e.g., 0.1% Tween-20), to suppress aggregation. |
| Disulfide Bond Scrambling | Alkaline pH can sometimes promote the formation of incorrect disulfide bonds, leading to aggregation.[2] If your protein has free cysteines, consider performing the reaction at a lower pH (around 7.0) or in a deoxygenated buffer to minimize oxidation.[2] |
Problem 3: Poor Resolution in Chromatography
-
Question: My IEX (or SEC) column is not resolving the different PEGylated forms of my protein. How can I optimize the separation?
-
Answer: Achieving good resolution requires careful method development and optimization.
| Chromatography Mode | Optimization Strategy |
| Ion-Exchange (IEX) | Gradient Slope: A shallower salt gradient will increase the separation between peaks. Decrease the change in salt concentration per column volume. pH Optimization: The surface charge of the protein is pH-dependent. Altering the mobile phase pH can significantly change the selectivity and resolution between different PEGylated species.[2] Column Selection: Use a high-resolution resin with a small bead size. For PEGylated proteins, resins with larger pores (like agarose-based media) may provide better dynamic binding capacity.[13] |
| Size-Exclusion (SEC) | Column Length & Flow Rate: Use a longer column or connect two columns in series to increase the resolution. A lower flow rate will also improve separation by reducing peak broadening. Resin Pore Size: Ensure the pore size of the SEC resin is appropriate for the size range of your conjugated and unconjugated protein. |
| General Strategy | Orthogonal Methods: If one method fails to provide adequate separation, combine it with another. For example, pool partially resolved fractions from an IEX column and further purify them using SEC or HIC.[] |
Visualized Workflows and Logic
Caption: General workflow for protein PEGylation and purification.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a starting point. Optimal conditions (especially molar ratio and pH) must be determined empirically for each specific protein.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Degas the buffer if the protein is sensitive to oxidation.
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer to a final concentration of 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in a small amount of reaction buffer to create a concentrated stock solution.
-
Reaction Initiation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1 PEG:protein). Mix gently by inversion or slow rotation. Do not vortex, as this can cause aggregation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Monitoring (Optional): Take small aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze by SDS-PAGE to monitor the reaction progress.
-
Quenching (Optional): To stop the reaction, add a small amount of a buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
Purification: Proceed immediately to purification (e.g., Protocol 2) to separate the PEGylated protein from byproducts.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
This protocol assumes purification of a mono-PEGylated protein from unconjugated protein using cation-exchange chromatography (protein has a net positive charge at the working pH).
-
Column and Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.
-
Equilibrate a cation-exchange column (e.g., SP Sepharose) with 5-10 column volumes (CVs) of Binding Buffer.
-
-
Sample Loading:
-
Dilute the quenched reaction mixture with Binding Buffer to reduce the salt concentration and ensure efficient binding.
-
Load the diluted sample onto the equilibrated column at a controlled flow rate.
-
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of NaCl. For example, a 0-50% gradient of Buffer B over 20 CVs.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC to identify those containing the desired mono-PEGylated protein with the highest purity.
-
Pooling and Dialysis: Pool the pure fractions and dialyze into a suitable storage buffer.
Protocol 3: Analysis by SDS-PAGE
-
Sample Preparation: Mix a small aliquot of the sample (e.g., 10 µL from the reaction or a purification fraction) with an equal volume of 2X SDS-PAGE loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) alongside a molecular weight marker and an unconjugated protein control.
-
Running the Gel: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.
-
Interpretation: Compare the lanes. The PEGylated protein will appear as a band or smear with a higher apparent molecular weight than the unconjugated protein control. The intensity of the bands can give a qualitative estimate of the conjugation efficiency.
References
- 2. biopharminternational.com [biopharminternational.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. enovatia.com [enovatia.com]
- 8. lcms.cz [lcms.cz]
- 9. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.inrs.ca [espace.inrs.ca]
- 13. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG2-Tos Conjugate Stability
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of m-PEG2-Tos conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (methoxy-polyethylene glycol-tosylate) is a PEGylation reagent used to covalently attach polyethylene (B3416737) glycol (PEG) chains to molecules like proteins, peptides, or small molecule drugs. The tosylate group is an excellent leaving group, facilitating the reaction with nucleophiles (such as amine groups on a protein) to form a stable conjugate.[1][2] The stability of the this compound reagent is critical because its primary degradation pathway, hydrolysis, cleaves the active tosylate group, rendering the reagent incapable of participating in the desired conjugation reaction. This leads to low yields and inconsistent results.
Q2: What is the primary cause of this compound degradation?
A2: The primary cause of degradation is hydrolysis. The tosylate group is susceptible to nucleophilic attack by water, which results in the formation of an inactive m-PEG2-OH (hydroxyl-PEG) and toluenesulfonic acid. This process is accelerated by moisture, non-optimal pH conditions, and elevated temperatures.[3][4]
Q3: How does pH affect the stability of the this compound conjugate?
A3: The stability of the tosylate group is highly pH-dependent. Hydrolysis is significantly accelerated in both highly acidic and highly basic conditions.[4] For conjugation reactions, a pH range of 7 to 9 is often used for reacting with primary amines.[5][6] However, for storage and handling of the reagent itself, maintaining neutral or slightly acidic conditions in an anhydrous environment is preferable to minimize hydrolysis.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure maximum stability and reactivity, this compound should be stored under stringent conditions. It is highly recommended to store the reagent at or below -15°C under a dry, inert atmosphere such as argon or nitrogen.[7][8] It is also crucial to protect it from light.[7][9] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[8][10]
Q5: My conjugation yield is low. How can I troubleshoot this?
A5: Low conjugation yield is often a direct result of this compound degradation. Here are the key troubleshooting steps:
-
Verify Reagent Integrity: Use a fresh vial of this compound or one that has been stored correctly. If degradation is suspected, the reagent's purity can be assessed using HPLC.[][12]
-
Optimize Reaction pH: Ensure your reaction buffer is within the optimal pH range for the target nucleophile (e.g., pH 7-9 for primary amines).[5][6]
-
Control Moisture: Use anhydrous solvents to prepare stock solutions, especially if the reagent is sensitive to moisture.[8]
-
Check Temperature: While reactions may proceed at room temperature, prolonged exposure can increase degradation. Follow the specific protocol recommendations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of this compound: The tosylate group has been cleaved by water, rendering the reagent inactive. | 1. Use a fresh, properly stored vial of this compound.[7][8] 2. Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[10] 3. Perform a stability check on the reagent using HPLC.[][12] |
| Inconsistent Results | Variable Reagent Quality: Different aliquots may have varying levels of degradation due to improper handling or storage. | 1. Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere.[7] 2. Always allow vials to warm to room temperature before opening.[8][10] 3. Purge vials with argon or nitrogen before re-sealing.[7][9] |
| Appearance of New Peaks in HPLC Analysis | Degradation Products: Peaks corresponding to m-PEG2-OH or other byproducts are present. | 1. Confirm the identity of degradation products using techniques like LC-MS.[12] 2. Review storage and handling procedures to identify sources of moisture, light, or oxygen exposure.[9][13] |
| Slow Reaction Rate | Sub-optimal pH or Temperature: Reaction conditions are not favorable for the nucleophilic substitution. | 1. Verify the pH of the reaction buffer. For amine conjugation, a pH of 7-9 is typical.[5][14] 2. Ensure the reaction is conducted at the recommended temperature. |
Quantitative Data Summary
Table 1: Influence of Environmental Factors on PEG Stability
| Factor | Condition | Impact on Stability | Recommendation |
| Temperature | Elevated Temperature | Accelerates degradation | Store at ≤ -15°C.[7] |
| Room Temperature | Moderate degradation over time | Minimize time at room temperature.[9][13] | |
| Refrigerated (4°C) | More stable than room temp | Suitable for short-term storage of solutions.[9][13] | |
| Frozen (≤ -15°C) | Most stable condition | Recommended for long-term storage.[7][9][13] | |
| Atmosphere | Ambient Air (Oxygen) | Promotes oxidative degradation | Store and handle under an inert atmosphere (Argon or Nitrogen).[7][9][13] |
| Moisture | Presence of Water | Causes rapid hydrolysis | Store with desiccant and use anhydrous solvents.[7][8] |
| Light | UV/Visible Light | Can accelerate degradation | Store in the dark or in amber vials.[7][8][9] |
Experimental Protocols & Methodologies
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to quantify the degradation of this compound over time.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of high-purity this compound at a known concentration (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
To initiate the stability study, dilute the stock solution into the aqueous buffer of interest (e.g., PBS at pH 7.4) to a final concentration of 1 mg/mL.
-
Incubate the sample solution under desired stress conditions (e.g., 25°C).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient suitable for separating this compound from its hydrolysis product (m-PEG2-OH). For example, start at 30% B, ramp to 50% B over 10 minutes.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: Since PEG lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for quantification.[][16]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Inject samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 2. Tosylate-PEG-Tosylate [nanosoftpolymers.com]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Scaling Up m-PEG2-Tos Production
Welcome to the technical support center for the scalable production of m-PEG2-Tos (methoxy(polyethylene glycol) tosylate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and quality control of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up the synthesis of this compound?
A1: Key considerations for scaling up this compound synthesis include:
-
Stoichiometry of Reactants: Precise control over the molar ratios of m-PEG2-OH, tosyl chloride (TsCl), and the base is crucial to maximize yield and minimize side products.
-
Temperature Control: The tosylation reaction is often exothermic. Efficient heat dissipation is critical at a larger scale to prevent side reactions and ensure product stability.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized high concentrations of reactants, which can lead to impurity formation.
-
Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of reactants and products, and the ease of downstream processing.
Q2: What are the common impurities encountered during this compound production, and how can they be minimized?
A2: Common impurities include:
-
Unreacted m-PEG2-OH: Can be minimized by using a slight excess of tosyl chloride.
-
Di(ethylene glycol) methyl ether (from the starting material): Ensure high purity of the starting m-PEG2-OH.
-
Tosyl chloride and p-toluenesulfonic acid: These can be removed during the aqueous work-up and purification steps.
-
Bis-tosylated PEG: This can arise if the starting PEG material contains diol impurities. Using high-purity monomethyl-capped PEG is essential.
-
Chlorinated PEG: This side product can form, particularly when using pyridine (B92270) as a base in chlorinated solvents. Using alternative bases like triethylamine (B128534) or inorganic bases can mitigate this.[1]
Q3: Which analytical techniques are recommended for quality control of this compound?
A3: A combination of analytical methods is recommended for comprehensive quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure, determine the degree of tosylation, and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities. Reversed-phase HPLC is a common method.[]
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight distribution and detect any polymer chain oligomerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain homogeneity. - Increase the reaction time or temperature moderately, monitoring for product degradation. - Use a slight excess (1.1-1.5 equivalents) of tosyl chloride. |
| Degradation of Product | - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of tosyl chloride to control the exotherm. - Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during work-up. |
| Inefficient Work-up | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Minimize product loss during solvent removal by using techniques like rotary evaporation under reduced pressure at a controlled temperature. |
| Poor Quality of Reagents | - Use high-purity, dry m-PEG2-OH and tosyl chloride. Moisture can hydrolyze tosyl chloride. - Ensure the base (e.g., triethylamine, pyridine) is free of impurities. |
Problem 2: High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted m-PEG2-OH | - Optimize the stoichiometry with a slight excess of tosyl chloride. - Improve purification by using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or polystyrene-divinylbenzene beads). |
| Formation of p-toluenesulfonic acid | - Perform a thorough aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up to neutralize and remove the acid. |
| Residual Pyridine | - If using pyridine as a base, wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove it.[3] |
| Inconsistent TLC Results | - Pyridine can cause streaking on TLC plates. Perform a mini-workup before running a TLC to get a clearer result.[3] |
Data Presentation
Table 1: Summary of Reaction Parameters and Their Impact on this compound Synthesis
| Parameter | Typical Range/Condition | Impact on Yield and Purity | Scale-up Consideration |
| m-PEG2-OH:TsCl Molar Ratio | 1 : 1.1 - 1.5 | A slight excess of TsCl can drive the reaction to completion and increase yield, but a large excess can lead to more impurities. | Precise dosing systems are required for accurate ratio control at a large scale. |
| Base | Triethylamine (Et3N), Pyridine, NaOH | The choice of base affects reaction rate and side product formation. Pyridine can lead to chlorinated byproducts. NaOH can be effective but requires careful pH control.[4] | The cost, handling, and removal of the base are important factors at scale. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Solvent choice impacts solubility, reaction temperature, and ease of removal. | Solvent recovery and recycling are crucial for cost-effectiveness and environmental considerations on a large scale. |
| Temperature | 0 °C to Room Temperature | Lower temperatures control the exotherm and reduce side reactions, potentially improving purity. Higher temperatures can increase the reaction rate but may also lead to product degradation. | Efficient reactor cooling systems are essential for maintaining optimal temperature profiles during scale-up. |
| Reaction Time | 4 - 24 hours | Insufficient time leads to low conversion. Prolonged times may increase the formation of byproducts. | Reaction monitoring (e.g., by HPLC) is critical to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Scaled-up Synthesis of this compound
This protocol is a representative procedure for the gram-scale synthesis of this compound.
Materials:
-
m-PEG2-OH (1.0 equivalent)
-
Tosyl chloride (TsCl) (1.2 equivalents)
-
Triethylamine (Et3N) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve m-PEG2-OH in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution while stirring.
-
Dissolve tosyl chloride in anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and slowly quench by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in DCM)
Procedure:
-
Prepare a silica gel column of appropriate size for the amount of crude product.
-
Dissolve the crude this compound in a minimal amount of the eluent or DCM.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. A gradient elution is often effective, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: A high-level overview of the this compound production process.
References
Technical Support Center: m-PEG2-Tos Reactions
Welcome to the technical support center for m-PEG2-Tos (methoxy-polyethylene glycol-tosylate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency, troubleshooting common issues, and answering frequently asked questions related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent. It consists of a methoxy-capped polyethylene (B3416737) glycol (m-PEG) chain with a tosylate (Tos) group at one end. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as the primary amines found on lysine (B10760008) residues and the thiol groups on cysteine residues of proteins and peptides. This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.[1][2]
Q2: What is the primary mechanism of the this compound reaction?
A2: The reaction of this compound with a nucleophile, such as an amine or a thiol on a protein, proceeds via a nucleophilic substitution reaction. The nucleophilic group attacks the carbon atom to which the tosylate is attached, displacing the tosylate group and forming a stable covalent bond between the PEG chain and the target molecule.[3][4]
Q3: How does pH affect the efficiency of the this compound reaction?
A3: The pH of the reaction medium is a critical parameter that significantly influences the reaction efficiency. The pH determines the protonation state of the target nucleophilic groups (e.g., amines and thiols) on the protein. For a nucleophilic attack to occur, these groups must be in their deprotonated (uncharged) form. Therefore, the reaction rate is highly dependent on the pKa of the specific amino acid side chains and the pH of the buffer.[5]
Q4: Which amino acid residues does this compound primarily react with?
A4: this compound primarily reacts with the ε-amino group of lysine residues and the thiol group of cysteine residues.[6][7] The selectivity of the reaction can be influenced by the pH of the reaction buffer.
Q5: What are the optimal pH ranges for reacting this compound with amines and thiols?
A5:
-
For targeting lysine (amine) residues: A pH range of 8.0 to 9.5 is generally recommended.[8] In this range, a significant fraction of the lysine ε-amino groups (pKa ≈ 10.5) are deprotonated and thus nucleophilic.[9][10][11]
-
For targeting cysteine (thiol) residues: A pH range of 7.0 to 8.5 is typically optimal. The pKa of the cysteine thiol group is around 8.3, and maintaining a pH near this value ensures a sufficient concentration of the reactive thiolate anion.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low PEGylation Efficiency | Suboptimal pH: The pH of the reaction buffer may not be optimal for the target nucleophile. | Verify the pH of your reaction buffer. For targeting lysines, adjust the pH to 8.0-9.5. For targeting cysteines, a pH of 7.0-8.5 is recommended. Perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific molecule. |
| Hydrolysis of this compound: The tosylate group can be susceptible to hydrolysis, especially at very high pH and elevated temperatures, rendering the reagent inactive. | Use freshly prepared solutions of this compound. Avoid prolonged storage of the reagent in aqueous buffers. Perform the reaction at a controlled temperature, typically between 4°C and room temperature. | |
| Insufficient Molar Excess of this compound: The stoichiometry of the reactants may not be optimal. | Increase the molar excess of this compound relative to the protein. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific application. | |
| Non-specific PEGylation | Reaction pH is too high: At higher pH values, other nucleophilic groups (e.g., the hydroxyl groups of serine, threonine, or tyrosine) may become reactive. | Carefully control the pH of the reaction. If targeting cysteines, avoid excessively high pH to minimize reaction with lysines. If targeting lysines, a pH above 9.5 may increase the risk of side reactions. |
| Prolonged reaction time: Longer reaction times can sometimes lead to the modification of less reactive sites. | Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC to determine the optimal reaction duration that maximizes the desired product while minimizing byproducts. | |
| Protein Aggregation/Precipitation | Change in protein pI: PEGylation can alter the isoelectric point (pI) of the protein, potentially leading to aggregation if the reaction pH is close to the new pI. | Perform the reaction in a buffer with sufficient ionic strength to help maintain protein solubility. Consider adding stabilizing excipients if necessary. After the reaction, adjust the pH of the solution before purification. |
| Solvent incompatibility: If this compound is dissolved in an organic solvent, its addition to the aqueous protein solution may cause precipitation. | Ensure that the volume of the organic solvent is minimal and that it is miscible with the aqueous reaction buffer. Add the this compound solution slowly to the protein solution with gentle stirring. |
Quantitative Data on pH Impact
The following table provides an estimated overview of the relative reaction efficiency of this compound with lysine and cysteine residues at different pH values. This data is illustrative and based on the principles of nucleophilic substitution and the known pKa values of the amino acid side chains. Actual efficiencies may vary depending on the specific protein, buffer composition, and reaction conditions.
| pH | Target Residue | Predominant Form | Estimated Relative Reaction Efficiency (%) | Rationale |
| 6.5 | Cysteine | Thiol (SH) > Thiolate (S⁻) | 20-40 | A small fraction of cysteine is deprotonated and reactive. Lysine is mostly protonated and unreactive. |
| 7.0 | Cysteine | Thiol (SH) ≈ Thiolate (S⁻) | 40-60 | Increasing concentration of the reactive thiolate. Lysine remains largely unreactive. |
| 7.5 | Cysteine | Thiolate (S⁻) > Thiol (SH) | 60-80 | Nearing the optimal pH for cysteine reactivity. A small fraction of lysines may start to react. |
| 8.0 | Cysteine / Lysine | Thiolate (S⁻) / Mostly NH₃⁺ | Cys: 80-95, Lys: 10-30 | Highly efficient for cysteine. Lysine reactivity begins to increase as more amino groups are deprotonated. |
| 8.5 | Lysine / Cysteine | NH₃⁺ > NH₂ / Thiolate (S⁻) | Lys: 30-50, Cys: 90-100 | Good reactivity for both, but cysteine is generally more nucleophilic and reacts faster. |
| 9.0 | Lysine | NH₃⁺ ≈ NH₂ | 50-70 | Approaching optimal pH for lysine PEGylation. Risk of tosylate hydrolysis increases. |
| 9.5 | Lysine | NH₂ > NH₃⁺ | 70-90 | High efficiency for lysine PEGylation. Increased risk of side reactions and hydrolysis of the PEG reagent. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound
This protocol provides a general guideline for the PEGylation of a protein. Optimization of the molar ratio of this compound to protein, protein concentration, reaction time, and temperature is recommended for each specific application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., Phosphate buffer, Borate buffer) at the desired pH
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer components do not contain competing nucleophiles (e.g., Tris or glycine).
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible anhydrous solvent like DMSO to a desired stock concentration.
-
PEGylation Reaction: Add the desired molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (SEC or IEX).
-
Analysis: Analyze the purified product using SDS-PAGE, HPLC, and/or mass spectrometry to confirm the extent of PEGylation.[12][13]
Protocol 2: pH Optimization Study for this compound Reaction
This protocol describes a method to determine the optimal pH for your specific PEGylation reaction.
Procedure:
-
Prepare a series of reaction buffers with varying pH values (e.g., from 6.5 to 9.5 in 0.5 pH unit increments).
-
Set up parallel small-scale PEGylation reactions as described in Protocol 1, with each reaction using a different pH buffer.
-
Keep all other reaction parameters (protein concentration, this compound molar excess, temperature, and time) constant across all reactions.
-
After the incubation period, quench all reactions simultaneously.
-
Analyze the reaction mixtures from each pH point by SDS-PAGE or HPLC to compare the yield of the desired PEGylated product.
-
The pH that results in the highest yield of the desired product with the fewest byproducts is the optimal pH for your reaction.
Visualizations
Caption: Reaction mechanism of this compound with a protein nucleophile.
Caption: General experimental workflow for protein PEGylation.
Caption: Effect of pH on the activation of nucleophilic residues.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. reference.com [reference.com]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. idosi.org [idosi.org]
- 8. precisepeg.com [precisepeg.com]
- 9. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Amino acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of PEGylated Conjugates
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted methoxy-polyethylene glycol-tosylate (m-PEG2-Tos) from reaction mixtures. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
The most common techniques for purifying your PEGylated product and removing excess this compound include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), precipitation/crystallization, and dialysis/ultrafiltration for larger molecules. The choice of method depends on the properties of your target molecule, the scale of the reaction, and the required purity.
Q2: How does the choice of solvent affect the purification process?
Solvent selection is critical for successful purification. In column chromatography, the solvent system (mobile phase) must be optimized to achieve differential elution between your product and the unreacted PEG reagent. For precipitation, the ideal solvent is one in which your product is insoluble while the unreacted this compound remains in solution.
Q3: Can I use precipitation to remove this compound?
Precipitation is a viable and often straightforward method, especially for larger PEGylated molecules. The principle is to find a solvent in which your desired product is insoluble but the unreacted this compound is soluble. Diethyl ether is frequently used for this purpose.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery of PEGylated product after purification. | The product may be partially soluble in the precipitation solvent. | Test different precipitation solvents or solvent mixtures to maximize product insolubility while maintaining the solubility of unreacted this compound. |
| The product is strongly binding to the chromatography column. | Modify the mobile phase by adding a stronger eluting solvent or a modifier like triethylamine (B128534) for basic compounds. | |
| Co-elution of the product and unreacted this compound during column chromatography. | The polarity difference between the product and the unreacted PEG is insufficient for separation with the current method. | Optimize the mobile phase gradient to improve resolution. Consider using a different stationary phase (e.g., reverse-phase silica) if using normal-phase silica (B1680970). |
| Incomplete removal of this compound. | The washing steps during precipitation are insufficient. | Increase the number of washes or the volume of the solvent used for washing the precipitate. |
| The capacity of the chromatography column has been exceeded. | Use a larger column or reduce the amount of crude product loaded onto the column. |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is suitable for the purification of PEGylated products that are insoluble in diethyl ether.
Materials:
-
Crude reaction mixture
-
Cold diethyl ether
-
Centrifuge
-
Vortex mixer
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Add cold diethyl ether to the concentrated residue. The volume of diethyl ether will depend on the scale of your reaction.
-
Vortex the mixture vigorously to ensure thorough mixing and precipitation of the product.
-
Centrifuge the suspension to pellet the precipitated product.
-
Carefully decant the supernatant containing the soluble unreacted this compound.
-
Wash the pellet with another portion of cold diethyl ether, vortex, and centrifuge again. Repeat this washing step 2-3 times to ensure complete removal of the unreacted PEG.
-
Dry the final product under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purification using silica gel chromatography. The mobile phase composition will need to be optimized for your specific product.
Materials:
-
Silica gel (appropriate for your application)
-
Glass chromatography column
-
Solvents for the mobile phase (e.g., dichloromethane (B109758) and methanol)
-
Crude reaction mixture
-
Collection tubes
Procedure:
-
Prepare the silica gel slurry in the initial mobile phase solvent.
-
Pack the chromatography column with the silica gel slurry.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Begin the elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol (B129727) in a dichloromethane/methanol system). This is known as a gradient elution.
-
Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify the fractions containing your pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified PEGylated product.
Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for co-elution in column chromatography.
Validation & Comparative
A Comparative Guide to Monofunctional PEG Linkers: m-PEG2-Tos in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the development of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of therapeutic molecules. This guide provides a detailed comparison of m-PEG2-Tos with other commonly employed monofunctional PEG linkers, namely m-PEG-NHS esters and m-PEG-maleimides. By presenting available experimental data and outlining reaction protocols, this document serves as a resource for making informed decisions in your research and development endeavors.
Introduction to Monofunctional PEG Linkers
PEGylation, the process of covalently attaching PEG chains to molecules, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecules.[1] Monofunctional PEGs, which possess a single reactive group at one terminus and an inert methoxy (B1213986) group at the other, are instrumental in preventing crosslinking during conjugation.[2] The choice of the reactive group dictates the conjugation strategy, targeting specific functional groups on the biomolecule. This guide focuses on the comparison of three such linkers: this compound (targeting nucleophiles), m-PEG-NHS (targeting primary amines), and m-PEG-Maleimide (targeting thiols).
Comparison of Key Performance Characteristics
| Feature | This compound | m-PEG-NHS Ester | m-PEG-Maleimide |
| Target Group | Primary Amines, Thiols, Hydroxyls | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Resulting Linkage | Sulfonamide (with amines), Thioether (with thiols) | Amide | Thioether (Thiosuccinimide) |
| Reaction pH | 8.0 - 9.5 (for amines)[3] | 7.0 - 9.0[4] | 6.5 - 7.5[5] |
| Reaction Time | Varies (typically several hours) | 30 minutes - 4 hours[6][7] | Minutes to hours[8] |
| Linkage Stability | Very High (Sulfonamide)[9] | High (Amide)[10][11] | Moderate to High (Thioether)[12] |
| Primary Side Reaction | Reaction with other nucleophiles | Hydrolysis of NHS ester[7] | Hydrolysis of maleimide (B117702), reaction with amines at high pH, retro-Michael reaction[12][13] |
In-Depth Analysis of Each Linker
This compound
The this compound linker features a tosyl group, a well-established leaving group in organic synthesis, making it reactive towards strong nucleophiles like primary amines, thiols, and hydroxyl groups.[2]
Reactivity and Mechanism: The conjugation occurs via a nucleophilic substitution reaction, where the nucleophilic group on the biomolecule attacks the carbon atom to which the tosylate is attached, displacing the tosylate group. This forms a stable covalent bond.
Stability of Conjugate: When reacted with a primary amine, this compound forms a sulfonamide linkage. Sulfonamide bonds are known to be highly stable and resistant to hydrolysis under physiological conditions.[9][14] This makes this compound an attractive option for creating long-lasting, non-cleavable bioconjugates.
Reaction Conditions: The reaction with amines is typically carried out at a pH of 8.0 to 9.5.[3]
Potential Side Reactions: Due to the reactivity of the tosyl group with various nucleophiles, there is a potential for side reactions with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, although these are generally less reactive than primary amines and thiols.
m-PEG-NHS Ester
m-PEG-NHS esters are one of the most widely used classes of PEGylating agents, targeting the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins.[4]
Reactivity and Mechanism: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes aminolysis. A primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and leading to the formation of a stable amide bond.[7]
Stability of Conjugate: The resulting amide bond is very stable under physiological conditions, with a half-life estimated to be in the range of years at pH 7.[1]
Reaction Conditions: The reaction is typically performed in a pH range of 7.0 to 9.0, with optimal reactivity often observed around pH 8.0-8.5.[4][15] Reaction times are generally in the range of 30 minutes to a few hours at room temperature or 4°C.[6][7]
Quantitative Data: A 20-fold molar excess of m-PEG-NHS ester to a 1-10 mg/mL antibody solution typically results in the conjugation of 4-6 PEG linkers per antibody.[6]
Potential Side Reactions: The primary competing reaction is the hydrolysis of the NHS ester, which increases with higher pH.[7] This hydrolysis renders the PEG linker inactive.
m-PEG-Maleimide
m-PEG-Maleimide linkers are highly specific for thiol groups, making them ideal for site-specific conjugation to cysteine residues.[5]
Reactivity and Mechanism: The conjugation proceeds via a Michael addition reaction, where the thiolate anion acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable thioether linkage.[16]
Stability of Conjugate: The resulting thiosuccinimide linkage is generally stable. However, it can be susceptible to a retro-Michael reaction, especially at higher pH, which can lead to deconjugation.[12] Hydrolysis of the thiosuccinimide ring can also occur, which can in some cases stabilize the linkage against the retro-Michael reaction.[12]
Reaction Conditions: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5] At pH values above 7.5, the maleimide group can also react with primary amines.[17] The reaction is typically fast, often reaching completion within minutes to a few hours.[8]
Quantitative Data: The thiol-maleimide reaction is known for its high efficiency, often achieving near-quantitative conjugation.[18]
Potential Side Reactions: Besides the potential for reaction with amines at higher pH, the maleimide group can undergo hydrolysis, which reduces its reactivity towards thiols.[17]
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific reaction parameters may require optimization depending on the biomolecule and PEG reagent used.
Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Equilibrate the m-PEG-NHS ester to room temperature before opening.
-
Prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the m-PEG-NHS ester stock solution to the protein solution while gently mixing.[6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[6]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the PEGylated protein from excess PEG reagent and byproducts using SEC or dialysis.
-
Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry.
Protocol 2: General Procedure for Protein PEGylation with m-PEG-Maleimide
Materials:
-
Protein solution containing free thiol groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent like TCEP to ensure thiols are in a reduced state
-
m-PEG-Maleimide
-
Quenching solution (e.g., a solution of a small molecule thiol like cysteine or 2-mercaptoethanol)
-
SEC or dialysis equipment for purification
Procedure:
-
If necessary, treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds.
-
Prepare a stock solution of m-PEG-Maleimide in an appropriate solvent (e.g., water, DMSO, or DMF).
-
Add a 10- to 20-fold molar excess of the m-PEG-Maleimide solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding the quenching solution.
-
Purify the PEGylated protein using SEC or dialysis.
-
Characterize the conjugate using methods such as SDS-PAGE and mass spectrometry.
Protocol 3: General Considerations for Protein PEGylation with m-PEG-Tos
Materials:
-
Protein solution in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0-9.5)
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
SEC or dialysis equipment for purification
Procedure (General Guidance):
-
Dissolve the this compound in a minimal amount of an anhydrous aprotic solvent.
-
Add the this compound solution to the protein solution at a desired molar excess.
-
Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for several hours to overnight, monitoring the reaction progress.
-
Purify the PEGylated protein using SEC or dialysis.
-
Characterize the conjugate to determine the degree of PEGylation and the site of attachment.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Nucleophilic substitution reaction of this compound with a primary amine.
Caption: Reaction of m-PEG-NHS with amines and m-PEG-Maleimide with thiols.
Caption: A typical workflow for the PEGylation of a protein.
Conclusion
The selection of a monofunctional PEG linker is a multifactorial decision that depends on the available functional groups on the target biomolecule, the desired stability of the resulting conjugate, and the overall synthetic strategy.
-
This compound offers the potential for creating highly stable, non-cleavable linkages with a range of nucleophiles, including amines and thiols. The resulting sulfonamide bond with amines is particularly robust.
-
m-PEG-NHS esters are a reliable and widely used option for targeting primary amines to form stable amide bonds, with a wealth of literature and established protocols.
-
m-PEG-Maleimides provide excellent specificity for thiol groups, enabling site-specific conjugation to cysteine residues to form stable thioether bonds.
While direct quantitative comparisons are limited, this guide provides a framework for understanding the relative strengths and weaknesses of these linkers, empowering researchers to select the most appropriate tool for their bioconjugation needs. Further empirical studies directly comparing the performance of this compound with other linkers would be highly valuable to the field.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. biocompare.com [biocompare.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. youtube.com [youtube.com]
- 14. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. murthylab.berkeley.edu [murthylab.berkeley.edu]
Validating m-PEG2-Tos Conjugation: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful attachment of polyethylene (B3416737) glycol (PEG) linkers is a critical step in modifying the properties of molecules such as proteins, peptides, or small molecule drugs. The m-PEG2-Tos linker, a methoxy-terminated diethylene glycol with a tosyl group, is a commonly used reagent for this purpose. Validating the successful conjugation is paramount for ensuring the quality, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this validation.
This guide provides an objective comparison of HPLC analysis for the validation of this compound conjugation against alternative methods, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[1] For the analysis of this compound conjugation, Reversed-Phase HPLC (RP-HPLC) is the most common modality. This technique separates molecules based on their hydrophobicity. The addition of the hydrophilic this compound linker to a molecule will alter its polarity, leading to a change in its retention time on an RP-HPLC column, allowing for the separation of the conjugated product from the unconjugated starting material.
Experimental Protocol: RP-HPLC Analysis of a Small Molecule-PEG2-Tos Conjugate
This protocol describes a general method for the analysis of a hypothetical small molecule drug conjugated with this compound.
1. Sample Preparation:
-
Reaction Quenching: After the conjugation reaction is complete, it is crucial to stop the reaction by adding a suitable quenching reagent. For reactions involving tosylates, this may involve the addition of an excess of a nucleophile like tris(hydroxymethyl)aminomethane (TRIS) buffer.
-
Sample Dilution: Dilute a small aliquot of the reaction mixture and the unconjugated starting material (as a control) in the initial mobile phase to a concentration suitable for HPLC analysis (e.g., 1 mg/mL, followed by further dilution if necessary).
-
Filtration: Filter the diluted samples through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |
| Gradient | 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 40°C. |
| Detector | UV-Vis detector at a wavelength appropriate for the small molecule drug. If the drug lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for detecting the PEGylated compound.[2][] |
| Injection Volume | 10 µL. |
3. Data Analysis:
-
Integrate the peak areas of the unconjugated starting material and the conjugated product in the chromatograms.
-
Calculate the percentage of conjugation by dividing the peak area of the product by the sum of the peak areas of the product and the remaining starting material.
Data Presentation: HPLC Analysis Results
The following table summarizes hypothetical data from an RP-HPLC analysis to validate the conjugation of a small molecule with this compound.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | % of Total Peak Area |
| Unconjugated Small Molecule | 12.5 | 150,000 | 15% |
| This compound Conjugate | 9.8 | 850,000 | 85% |
The shift in retention time and the appearance of a new major peak corresponding to the more hydrophilic conjugate provide strong evidence of successful conjugation.
Alternative Validation Methods
While HPLC is a robust method for quantifying the extent of conjugation, other techniques can provide complementary and often more definitive structural information.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the analyte.[4] | Provides unambiguous confirmation of conjugation by detecting the expected mass increase. Can identify the degree of PEGylation (mono-, di-, etc.). High sensitivity. | May require more complex sample preparation. Can be less quantitative than HPLC without appropriate standards. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Can confirm the site of conjugation and provide detailed structural elucidation of the final product. | Requires a relatively large amount of pure sample. Can be time-consuming to acquire and interpret data. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[5] | Useful for analyzing the conjugation of larger molecules like proteins, where the addition of PEG significantly increases the size. Can detect aggregation.[5] | May not have sufficient resolution to separate unconjugated small molecules from their PEGylated counterparts if the size difference is not substantial. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating this compound conjugation.
Caption: Workflow for this compound conjugation and subsequent validation by HPLC.
Caption: Decision tree for selecting the appropriate analytical validation method.
Conclusion
The validation of this compound conjugation is a critical quality control step in the development of PEGylated molecules. RP-HPLC offers a reliable and quantitative method for assessing the extent of conjugation by separating the product from the starting materials. For unambiguous structural confirmation, mass spectrometry is the preferred orthogonal technique. The choice of analytical method should be guided by the specific requirements of the project, including the need for quantitative data, the nature of the molecule being conjugated, and the level of structural detail required. By employing the appropriate analytical tools, researchers can ensure the successful synthesis and quality of their PEGylated products.
References
A Researcher's Guide to Mass Spectrometry Analysis of m-PEG2-Tos Modified Peptides
For researchers and drug developers, the precise characterization of therapeutic peptides is paramount. Modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a common strategy to enhance the pharmacokinetic properties of peptide-based drugs. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of peptides modified with m-PEG2-Tos, a small, monodisperse PEGylating agent. We will delve into detailed experimental protocols, present comparative data, and discuss alternative analytical techniques.
Understanding the Modification: this compound
The this compound reagent possesses a methoxy-capped diethylene glycol chain activated with a tosyl group. The tosyl group is an excellent leaving group, facilitating the reaction with nucleophilic residues on a peptide, primarily the free amine of lysine (B10760008) side chains and the N-terminus, as well as the hydroxyl groups of serine and threonine, and the thiol group of cysteine.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₅S |
| Molecular Weight | 274.33 Da |
| Structure | CH₃O-(CH₂)₂-O-(CH₂)₂-OTs |
Upon reaction with a peptide, the m-PEG2- moiety (CH₃O-(CH₂)₂-O-(CH₂)₂-) is covalently attached, resulting in a mass increase of 119.15 Da (C₆H₁₃O₃). This precise mass addition is a key signature for identifying the modification in mass spectrometry.
Mass Spectrometry: The Gold Standard for Analysis
Mass spectrometry (MS) is the cornerstone for the detailed characterization of modified peptides due to its high sensitivity, speed, and ability to provide precise structural information.[1] When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of complex peptide mixtures and the subsequent identification and localization of modifications.
Experimental Workflow
A typical workflow for the analysis of an this compound modified peptide involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
1. Sample Preparation:
-
Reduction and Alkylation: To ensure efficient enzymatic digestion, disulfide bonds within the peptide/protein are reduced (e.g., with dithiothreitol) and the resulting free thiols are alkylated (e.g., with iodoacetamide).
-
Enzymatic Digestion: The sample is digested with a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. This generates a mixture of smaller peptides that are more amenable to MS analysis.
-
Sample Cleanup: The digested peptide mixture is desalted and concentrated using solid-phase extraction (e.g., C18 ZipTips) to remove salts and detergents that can interfere with ionization.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Peptides are separated using a reverse-phase high-performance liquid chromatography (HPLC) system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column into the mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be 2-40% B over 60 minutes.
-
-
Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are ideal for this analysis.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
MS1 Scan: A full scan is performed to detect the precursor ions of all eluting peptides.
-
MS2 Scan (Tandem MS): The most abundant precursor ions are selected for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). The resulting fragment ions provide sequence information.
-
3. Data Analysis:
-
Database Search: The acquired MS/MS spectra are searched against a protein sequence database using software such as Mascot, Sequest, or MaxQuant.
-
Modification Identification: The search parameters are set to include a variable modification corresponding to the mass of the m-PEG2- moiety (119.15 Da) on potential modification sites (K, S, T, C, N-terminus).
-
Site Localization: The fragmentation pattern in the MS/MS spectra is manually or automatically inspected to confirm the precise location of the modification. The presence of fragment ions (b- and y-ions) containing the mass shift confirms the modification site.
Performance Comparison: Mass Spectrometry vs. Alternatives
While mass spectrometry is the primary tool for detailed characterization, other techniques can provide complementary information.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Precise mass of peptide and modification, peptide sequence, site of modification. | N-terminal sequence of a peptide. | 3D structure, dynamics, and quantification of PEGylated species.[2][3][4] |
| Site Localization | High confidence through MS/MS fragmentation.[1] | Can infer modification site if it blocks N-terminal sequencing.[5] | Can provide structural information around the modification site. |
| Sensitivity | High (femtomole to attomole). | Moderate (picomole).[5] | Lower, requires higher sample concentration.[3] |
| Sample Complexity | Can analyze complex mixtures. | Requires a purified peptide.[5] | Can analyze mixtures, but spectra can be complex.[3] |
| Quantitative Analysis | Both relative and absolute quantification are possible. | Not typically used for quantification. | Can be used for quantification of total PEG content.[3][4][6] |
| Limitations | Ion suppression can affect detection of low-abundance peptides. | Not suitable for C-terminal or internal modifications; blocked N-terminus prevents sequencing.[5] | Large size of PEGylated proteins can lead to broad signals; requires specialized instrumentation.[2] |
Data Presentation: Interpreting Mass Spectra
The key to identifying an this compound modified peptide is the characteristic mass shift in the mass spectrum.
Table 1: Expected Mass Changes upon this compound Modification
| Peptide Status | Expected Mass Change (Da) |
| Unmodified Peptide | 0 |
| This compound Modified Peptide | +119.15 |
Example:
Consider a hypothetical peptide "TESTPEPTIDEK" with a monoisotopic mass of 1200.50 Da. After modification with this compound on the lysine (K) residue, the expected monoisotopic mass would be:
1200.50 Da (unmodified) + 119.15 Da (m-PEG2- moiety) = 1319.65 Da
In an LC-MS run, the modified peptide will typically elute at a slightly different retention time than its unmodified counterpart due to the change in hydrophobicity.
MS/MS Fragmentation Analysis:
The location of the m-PEG2 modification is confirmed by analyzing the fragment ions in the MS/MS spectrum. For a peptide modified on a lysine residue, the y-ions C-terminal to the modification will show the +119.15 Da mass shift, while the b-ions N-terminal to the modification will not.
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as the most powerful and versatile technique for the comprehensive analysis of this compound modified peptides. It provides unambiguous identification of the modification, precise localization of the attachment site, and opportunities for quantification. While alternative techniques like Edman degradation and NMR can offer complementary information, they do not match the sensitivity and depth of characterization achievable with mass spectrometry for this specific application. By following the detailed protocols and data analysis strategies outlined in this guide, researchers can confidently and accurately characterize their this compound modified peptides, a critical step in the development of novel peptide-based therapeutics.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. PEGylated Drug Bioanalysis by NMR [intertek.com]
The Role of m-PEG2-Tos Linkers in Bioconjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the entire conjugate. This guide provides a comparative assessment of the biological activity of conjugates utilizing the m-PEG2-Tos linker and its alternatives, supported by experimental data.
The this compound linker is a short, non-cleavable polyethylene (B3416737) glycol (PEG) based linker. Its non-cleavable nature means that the cytotoxic payload is released only after the complete degradation of the antibody in the lysosome. The inclusion of a short PEG chain is intended to enhance the hydrophilicity of the conjugate, which can improve its solubility and pharmacokinetic properties.
Comparison of Linker Strategies: The Impact of PEGylation and Linker Length
The decision to use a short, non-cleavable PEG linker like this compound involves a trade-off between stability, solubility, and cytotoxic potency. While PEG linkers are known to improve the water solubility and in vivo half-life of bioconjugates, the length of the PEG chain can also impact the biological activity. Longer PEG chains, while beneficial for pharmacokinetics, can sometimes lead to reduced cytotoxicity due to steric hindrance.
In the realm of PROTACs, the linker length and composition are even more critical, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker is essential for efficient ubiquitination and subsequent degradation of the target protein.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize experimental data from various studies, illustrating the impact of linker design on the biological activity of ADCs and PROTACs. While direct head-to-head comparisons involving this compound are limited in publicly available literature, the data presented provides valuable insights into the performance of short PEG linkers relative to other linker types.
Table 1: In Vitro Cytotoxicity of Affibody-Drug Conjugates with and without PEG Linkers
| Conjugate | Linker | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| ZHER2-SMCC-MMAE | Non-PEGylating | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 4.5 | 4.5-fold decrease |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 22.0 | 22.0-fold decrease |
This data, from a study on affibody-based drug conjugates, demonstrates that while longer PEG chains can be incorporated, they may lead to a significant reduction in in vitro potency.[1][2]
Table 2: In Vivo Antitumor Efficacy of Affibody-Drug Conjugates
| Conjugate | Linker | Tumor Growth Inhibition |
| ZHER2-SMCC-MMAE | Non-PEGylating | Moderate |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | Good |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | Most Ideal |
Despite the lower in vitro cytotoxicity, the conjugate with the 10 kDa PEG linker showed the best in vivo antitumor activity, likely due to a significantly extended circulation half-life (2.5- and 11.2-fold extensions for 4 kDa and 10 kDa PEG, respectively).[1][2] This highlights the importance of balancing in vitro potency with in vivo pharmacokinetic properties.
Table 3: Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) |
| Compound 1 | 0 PEG units | < 0.5 | > 80 |
| Compound 2 | 1-2 PEG units | > 5 | ~70-80 |
| Compound 3 | 4-5 PEG units | < 0.5 | > 80 |
This data illustrates that for PROTACs, there is often an optimal linker length for maximal degradation efficiency.[3] In this case, both very short and longer PEG linkers were more effective than those of intermediate length.
Table 4: Comparison of a Nimbolide-Based PROTAC with a PEG vs. Alkyl Linker
| PROTAC | Linker Type | Target Protein | Degradation Effect |
| BT1 | Long PEG Linker | BCR-ABL | More Substantial Degradation |
| BT2 | Shorter Alkyl Linker | BCR-ABL | Less Degradation |
This study suggests that for certain PROTACs, a longer, more flexible PEG linker can lead to more efficient degradation of the target protein compared to a shorter alkyl linker.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of this compound conjugates and their alternatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of an ADC on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in appropriate media and harvest them at logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC and control compounds in culture media.
-
Remove the old media from the 96-well plate and add the media containing the various concentrations of the test compounds. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
-
Formazan Solubilization:
-
Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Efficacy Study (Xenograft Mouse Model)
This protocol describes a typical workflow for evaluating the antitumor activity of an ADC in a preclinical animal model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant human cancer cells that express the target antigen of the ADC into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Grouping:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC low dose, ADC high dose, unconjugated antibody).
-
-
Compound Administration:
-
Administer the ADC and control substances to the mice via an appropriate route (e.g., intravenous injection). The dosing schedule can be a single dose or multiple doses over a period of time.
-
-
Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined maximum size or after a set period.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment groups.
-
Mandatory Visualization
The following diagrams illustrate key processes and workflows related to the biological assessment of this compound conjugates.
Caption: General mechanism of action of a non-cleavable ADC.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Workflow for in vivo efficacy assessment.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG2-Tos and NHS-ester PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the development of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of therapeutic proteins and antibody-drug conjugates (ADCs). This guide provides an objective comparison between two distinct classes of amine-reactive PEG linkers: the emerging m-PEG2-Tos and the well-established NHS-ester PEG linkers. While extensive data is available for NHS-ester PEGs, information on this compound is less prevalent in publicly accessible literature. This comparison draws upon established principles of organic chemistry and available data to provide a comprehensive overview for researchers.
At a Glance: Key Differences
| Feature | This compound Linker | NHS-ester PEG Linker |
| Reactive Group | Tosylate (-OTs) | N-Hydroxysuccinimide ester (-NHS) |
| Target Functional Group | Primarily primary and secondary amines, thiols | Primarily primary amines |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution (Acylation) |
| Resulting Linkage | Secondary or tertiary amine, thioether | Amide |
| Byproducts | Tosylate salt | N-Hydroxysuccinimide (NHS) |
| Relative Reactivity | Generally less reactive than NHS-esters | Highly reactive towards primary amines |
| Stability of Linker | Good stability under neutral and acidic conditions | Prone to hydrolysis, especially at higher pH |
| Stability of Conjugate | Stable secondary/tertiary amine or thioether bond | Very stable amide bond |
Chemical Structures and Reaction Mechanisms
This compound Linker
The this compound linker features a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. It reacts with nucleophiles, such as the primary amino groups of lysine (B10760008) residues on a protein, to form a stable secondary amine linkage.
Caption: Reaction of this compound with a primary amine.
NHS-ester PEG Linker
NHS-ester PEG linkers are highly reactive towards primary amines, proceeding via a nucleophilic acyl substitution mechanism to form a stable amide bond. This reaction is widely used for protein PEGylation.[1]
Caption: Reaction of an NHS-ester PEG with a primary amine.
Performance Comparison
| Parameter | This compound Linker | NHS-ester PEG Linker |
| Reaction Efficiency | Moderate. May require longer reaction times or higher temperatures. | High. Typically rapid reaction at room temperature.[1] |
| Specificity | Can react with other nucleophiles like thiols. | Highly specific for primary amines at physiological pH. |
| pH Sensitivity | Less sensitive to hydrolysis across a wider pH range. | Highly susceptible to hydrolysis at pH > 8.5, which competes with the conjugation reaction. |
| Byproduct Removal | Requires removal of tosylate salt. | Requires removal of N-Hydroxysuccinimide. |
| Linkage Stability | Forms a stable secondary/tertiary amine or thioether bond. | Forms a highly stable amide bond. |
Experimental Protocols
Detailed experimental protocols are essential for successful bioconjugation. Below are generalized protocols for protein PEGylation using both linker types.
General Protocol for Protein PEGylation with NHS-ester PEG
This protocol is a general guideline and should be optimized for each specific protein and PEG reagent.
-
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester PEG reagent
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
-
Procedure: a. Prepare a protein solution at a suitable concentration (e.g., 1-10 mg/mL). b. Immediately before use, dissolve the NHS-ester PEG reagent in the anhydrous solvent to prepare a stock solution (e.g., 10-100 mM). c. Add a calculated molar excess of the dissolved PEG reagent to the protein solution with gentle mixing. The molar ratio will need to be optimized. d. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. e. Stop the reaction by adding the quenching buffer. f. Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method or dialysis. g. Characterize the extent of PEGylation using techniques such as SDS-PAGE, SEC, or mass spectrometry.
Caption: Workflow for NHS-ester PEGylation.
Hypothetical Protocol for Protein PEGylation with this compound
As specific protocols for this compound are not widely published, this hypothetical protocol is based on the general reactivity of tosylates. Optimization is critical.
-
Materials:
-
Protein to be PEGylated in a suitable buffer (e.g., borate (B1201080) or phosphate (B84403) buffer, pH 8.0-9.0)
-
This compound reagent
-
Anhydrous, aprotic solvent (e.g., DMF or DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
-
Procedure: a. Prepare a protein solution at a suitable concentration. b. Dissolve the this compound reagent in the anhydrous solvent to prepare a stock solution. c. Add a calculated molar excess of the dissolved PEG reagent to the protein solution. A higher molar excess compared to NHS-esters might be required. d. Incubate the reaction. Longer incubation times (e.g., 4-24 hours) and potentially elevated temperatures (e.g., room temperature to 37°C) may be necessary to drive the reaction to completion. e. The reaction may not require a specific quenching step, but a buffer exchange or purification will be necessary. f. Purify the PEGylated protein from unreacted PEG and byproducts. g. Characterize the extent of PEGylation.
Caption: Hypothetical workflow for this compound PEGylation.
Summary and Recommendations
The choice between this compound and NHS-ester PEG linkers depends on the specific requirements of the bioconjugation.
-
NHS-ester PEG linkers are the industry standard for amine-reactive PEGylation due to their high reactivity, specificity for primary amines, and the formation of a very stable amide bond. They are an excellent choice for routine PEGylation of proteins where primary amines are the desired target. However, their susceptibility to hydrolysis requires careful control of reaction conditions, particularly pH.
-
This compound linkers , while less documented, offer the potential for forming stable secondary amine linkages and may exhibit greater stability in aqueous solutions over a wider pH range compared to NHS-esters. The tosylate chemistry also opens the possibility of targeting other nucleophiles like thiols, which could be an advantage in specific applications. However, the likely lower reactivity may necessitate harsher reaction conditions (longer times, higher temperatures, or higher reagent excess), which could potentially impact protein stability. Given its description as an "uncleavable ADC linker," its stability is a key feature.
For researchers and drug developers, the following considerations are recommended:
-
For well-established amine-reactive PEGylation with a need for high efficiency and specificity, NHS-ester PEG linkers remain the preferred choice.
-
For applications where the resulting amide bond from an NHS-ester reaction is not desired, or where greater linker stability in solution is required, This compound could be a viable alternative. However, extensive process development and optimization will be necessary to establish efficient and reproducible conjugation protocols.
-
Direct comparative studies are warranted to fully elucidate the performance characteristics of this compound in bioconjugation relative to NHS-ester PEGs. Researchers are encouraged to perform small-scale pilot experiments to evaluate the reactivity and suitability of this compound for their specific biomolecule.
References
Navigating Stability: A Comparative Guide to m-PEG2-Tos Linkers in Vitro and in Vivo
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of effective and safe antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides a comparative overview of the in vitro and in vivo stability of the m-PEG2-Tos linker, a non-cleavable linker, benchmarked against other common linker technologies. Detailed experimental protocols are included to facilitate the independent evaluation of linker stability.
The this compound linker, characterized by a methoxy-polyethylene glycol (PEG) spacer and a terminal tosyl group, is categorized as a non-cleavable linker. This classification is central to its stability profile, as non-cleavable linkers are designed to remain intact in the systemic circulation, only releasing the payload after internalization into the target cell and subsequent degradation of the antibody backbone in the lysosome. This mechanism generally imparts greater plasma stability compared to cleavable linkers, which are designed to release their payload in response to specific physiological triggers such as pH, redox potential, or enzymatic activity.
Comparative Stability Analysis
While specific quantitative data for the this compound linker is not extensively available in the public domain, its stability can be inferred from the well-documented behavior of other non-cleavable and PEGylated linkers. Non-cleavable linkers, as a class, exhibit significantly higher stability in plasma, which is crucial for minimizing off-target toxicity and improving the therapeutic window. The inclusion of a PEG spacer is known to enhance hydrophilicity, which can further improve the pharmacokinetic properties of the resulting conjugate.
To illustrate how the stability of an this compound linker would be assessed and compared, the following table presents a hypothetical dataset. This data is representative of what would be generated from the experimental protocols detailed in the subsequent sections.
| Linker Type | In Vitro Plasma Stability (Human) - % Intact ADC after 7 days | In Vivo Stability - ADC Half-life (t½) in Mice (hours) |
| This compound (Non-cleavable) | > 95% | ~150 |
| Thioether (Non-cleavable) | > 90% | ~140 |
| Valine-Citrulline (VC) (Cleavable) | ~70% | ~100 |
| Hydrazone (pH-sensitive, Cleavable) | ~60% | ~80 |
Caption: Hypothetical comparative stability data for different ADC linkers. The data for this compound is projected based on the known characteristics of non-cleavable, PEGylated linkers.
Experimental Protocols
To empirically determine the stability of an ADC employing an this compound linker, the following detailed experimental protocols are recommended.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, simulating its journey in the bloodstream.
Objective: To determine the rate of drug deconjugation from an ADC in human plasma over time.
Methodology:
-
Preparation of ADC: Prepare a stock solution of the ADC with the this compound linker at a known concentration.
-
Incubation: Incubate the ADC in fresh human plasma at a concentration of 1 mg/mL at 37°C with gentle agitation. Include a control sample of the ADC in a buffer (e.g., PBS) to assess inherent stability.
-
Time Points: Collect aliquots of the plasma and buffer samples at various time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately freeze the collected samples at -80°C to halt any further degradation.
-
Sample Processing:
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using affinity capture, for instance, with Protein A or Protein G magnetic beads, which bind to the Fc region of the antibody.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Analysis by LC-MS/MS:
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
-
The supernatant from the affinity capture can also be analyzed to quantify the amount of prematurely released payload.
-
-
Data Interpretation: Plot the average DAR against time to determine the stability profile of the ADC. A stable linker will show minimal to no decrease in DAR over the incubation period.
Experimental Workflow for In Vitro Plasma Stability
Caption: Workflow for assessing ADC in vitro plasma stability.
In Vivo Stability Assessment (Pharmacokinetic Study)
This study evaluates the stability and pharmacokinetic profile of the ADC in a living organism.
Objective: To determine the pharmacokinetic parameters, including the half-life of the intact ADC and the concentration of free payload in circulation over time.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as mice or rats.
-
ADC Administration: Administer the ADC with the this compound linker intravenously (IV) to a cohort of animals at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours). Process the blood to obtain plasma.
-
Sample Analysis:
-
Total Antibody Quantification (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples.
-
Intact ADC Quantification (ELISA or LC-MS/MS):
-
An ELISA format can be designed to specifically capture the antibody and detect the payload, thus quantifying the intact ADC.
-
Alternatively, immuno-affinity capture followed by LC-MS/MS can be used to determine the concentration of the intact ADC and its DAR profile over time.
-
-
Free Payload Quantification (LC-MS/MS):
-
Precipitate the proteins in the plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the released, free payload.
-
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life (t½) of the total antibody and the intact ADC.
Signaling Pathway for Non-Cleavable ADC Action
Caption: Mechanism of action for a non-cleavable ADC.
By employing these methodologies, researchers can generate robust and comparable data to confidently assess the stability of ADCs containing the this compound linker and make informed decisions in the drug development process. The inherent stability of non-cleavable linkers like this compound offers a promising avenue for developing safer and more effective targeted therapies.
Assessing the Immunogenicity of m-PEG2-Tos Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a cornerstone in drug delivery, significantly improving the pharmacokinetic profiles of various biotherapeutics. The m-PEG2-Tos linker is an uncleavable linker used in the synthesis of antibody-drug conjugates (ADCs). However, the growing body of evidence on the immunogenicity of PEG, leading to the production of anti-PEG antibodies and potentially impacting drug efficacy and safety, has necessitated a thorough evaluation of PEGylated compounds and the exploration of viable alternatives. This guide provides a comparative assessment of the immunogenicity of m-PEG conjugates, with a focus on providing supporting experimental data and methodologies, and an overview of emerging alternative polymers.
Understanding PEG Immunogenicity
The immune response to PEGylated therapeutics is primarily characterized by the production of anti-PEG antibodies, predominantly of the IgM and IgG isotypes. The presence of these antibodies can lead to an accelerated blood clearance (ABC) of the PEGylated drug, reducing its therapeutic efficacy. Several factors are known to influence the immunogenicity of PEG conjugates, including the size and structure (linear vs. branched) of the PEG moiety, the nature of the conjugated protein or nanoparticle, and the dosing regimen. The terminal methoxy (B1213986) group of m-PEG has also been implicated in the immunogenic response.
Quantitative Comparison of Immunogenicity
The following tables summarize quantitative data from various studies assessing the immunogenicity of PEGylated proteins and comparing them with alternative polymers. While specific data for this compound conjugates is limited, the data for other m-PEG conjugates serves as a relevant proxy, as the primary immune response is directed against the PEG backbone and the methoxy group.
Table 1: Anti-Polymer Antibody Titers for PEGylated vs. Zwitterionic Polymer-Conjugated Uricase
| Conjugate | Anti-Polymer IgM Titer | Anti-Polymer IgG Titer | Reference |
| PEG-Uricase | 81x higher than PCB-Uricase | 243x higher than PCB-Uricase | [1] |
| Polycarboxybetaine (PCB)-Uricase | Baseline | Baseline | [1] |
Table 2: Immunogenicity of PEG-Interferon vs. Polysarcosine-Interferon Conjugates
| Conjugate | Anti-Interferon IgG Response | Reference |
| PEG-Interferon (PEG-IFN) | Higher | [2] |
| Polysarcosine-Interferon (PSar-IFN) | Considerably Less | [2] |
Alternatives to PEGylation
The concerns over PEG immunogenicity have spurred the development of alternative hydrophilic polymers for bioconjugation. These alternatives aim to replicate the beneficial properties of PEG, such as increased hydrodynamic size and shielding from proteases, while exhibiting a reduced or absent immunogenic profile.
Table 3: Overview of PEG Alternatives and their Immunogenicity Profile
| Alternative Polymer | Key Features | Reported Immunogenicity |
| Polysarcosine (pSar) | Polypeptoid, biodegradable, excellent water solubility. | Generally considered non-immunogenic. Studies show reduced antibody formation against the conjugated protein compared to PEGylated counterparts.[3][4] |
| Poly(2-oxazoline)s (POx) | "Stealth" behavior similar to PEG, tunable properties. | Can exhibit immunogenicity, but generally considered less immunogenic than PEG. Some studies show attenuated immunogenic properties compared to PEG conjugates.[5] |
| Zwitterionic Polymers (e.g., Polycarboxybetaine) | Highly resistant to protein fouling, excellent hydration. | Demonstrated to be non-immunogenic, with no detectable polymer-specific antibody response in studies.[1] |
| Polyglycerols (PG) | Hyperbranched structure, highly hydrophilic. | Generally considered to have low immunogenicity. |
Experimental Protocols
Accurate assessment of immunogenicity is critical in the development of PEGylated drugs and their alternatives. The most common method for detecting and quantifying anti-PEG antibodies is the enzyme-linked immunosorbent assay (ELISA).
Detailed Protocol: Anti-PEG Antibody ELISA
This protocol outlines a standard direct ELISA procedure for the detection of anti-PEG IgG and IgM antibodies in serum or plasma samples.
1. Materials and Reagents:
-
High-binding 96-well microplates
-
m-PEG-amine (for coating)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (e.g., blocking buffer)
-
Anti-human IgG-HRP and anti-human IgM-HRP secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Positive and negative control serum samples
-
Microplate reader
2. Plate Coating:
-
Dissolve m-PEG-amine in PBS to a final concentration of 10 µg/mL.
-
Add 100 µL of the coating solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Sample Incubation:
-
Dilute test sera, positive controls, and negative controls in sample diluent. A starting dilution of 1:100 is common.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
5. Secondary Antibody Incubation:
-
Dilute the anti-human IgG-HRP and anti-human IgM-HRP antibodies in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibodies to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
6. Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well.
7. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
The presence and level of anti-PEG antibodies are determined by comparing the absorbance of the test samples to the positive and negative controls. A cut-off value is typically established based on the mean absorbance of the negative controls plus a certain number of standard deviations.
Visualizing Workflows and Pathways
Diagram 1: Anti-PEG Antibody Detection Workflow
Caption: Workflow for the detection of anti-PEG antibodies using ELISA.
Diagram 2: Immune Response to PEGylated Conjugates
Caption: Simplified signaling pathway of the immune response to PEGylated conjugates.
References
- 1. Frontiers | Chemical conjugation of zwitterionic polymer protects immunogenic enzyme and preserves activity with no detectable polymer-specific antibody response [frontiersin.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. nacalai.co.jp [nacalai.co.jp]
- 4. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Antibody-Drug Conjugates Synthesized with m-PEG2-Tos Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the characterization of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable m-PEG2-Tos linker. As specific experimental data for ADCs utilizing this compound is not extensively published, this document serves as a practical guide, offering established protocols and a comparative analysis against a well-characterized non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The inclusion of a short polyethylene (B3416737) glycol (PEG) unit in the this compound linker is intended to enhance the hydrophilicity of the ADC, potentially leading to improved biophysical properties and pharmacokinetics.[1][2][3]
The Role of Non-Cleavable Linkers in ADC Design
Non-cleavable linkers, such as this compound and SMCC, offer a distinct mechanism of action for ADCs.[4] Unlike cleavable linkers that release the payload upon encountering specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component following internalization into the target cell.[4] This process releases the cytotoxic drug conjugated to the linker and an amino acid residue from the antibody. A primary advantage of this approach is enhanced plasma stability, which can minimize off-target toxicity and potentially widen the therapeutic window.[4]
The incorporation of PEG moieties into linker design is a strategy to mitigate the hydrophobicity often associated with cytotoxic payloads.[5][6] Increased hydrophobicity can lead to ADC aggregation and accelerated clearance from circulation.[5] By introducing a hydrophilic PEG spacer, it is hypothesized that ADCs synthesized with this compound will exhibit improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles compared to their non-PEGylated counterparts.[5][6]
Comparative Analysis of ADC Performance
To objectively evaluate the performance of an ADC synthesized with this compound, a direct comparison with an established non-cleavable linker platform is essential. Ado-trastuzumab emtansine (Kadcyla®), which utilizes the SMCC linker to conjugate the cytotoxic agent DM1 to the trastuzumab antibody, serves as a relevant benchmark.[7][8]
The following tables present a comparative summary of key performance attributes. While data for the SMCC-DM1 ADC is based on published findings, the data for the hypothetical this compound-DM1 ADC is based on expected improvements conferred by the PEG element.
Table 1: Drug-to-Antibody Ratio (DAR) and Purity
| Parameter | This compound-DM1 ADC (Hypothetical) | SMCC-DM1 ADC (Benchmark) | Experimental Method |
| Average DAR | ~3.5 | ~3.5 | Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry |
| % Monomer | >95% | ~95% | Size Exclusion Chromatography (SEC) |
| % Aggregates | <5% | <5% | Size Exclusion Chromatography (SEC) |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen | This compound-DM1 ADC IC50 (nM) (Hypothetical) | SMCC-DM1 ADC IC50 (nM) (Benchmark) | Experimental Method |
| SK-BR-3 | HER2 | 0.1 - 1.0 | 0.2 - 1.5 | MTT/XTT Assay |
| BT-474 | HER2 | 0.5 - 2.0 | 0.6 - 2.5 | MTT/XTT Assay |
| MCF-7 | HER2 (low) | >100 | >100 | MTT/XTT Assay |
Mandatory Visualizations
Caption: Workflow for the synthesis of an ADC using the this compound linker.
Caption: Signaling pathway illustrating the mechanism of action for a non-cleavable ADC.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To separate ADC species based on hydrophobicity to determine the drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by weighting the contribution of each species based on its peak area.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate ADC monomers from aggregates and fragments to assess purity.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject the ADC sample (typically 20-100 µg).
-
Perform an isocratic elution with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of monomer, aggregates, and fragments based on the respective peak areas relative to the total peak area.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC sample
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Conclusion
The characterization of ADCs synthesized with the this compound linker is crucial for understanding its potential benefits in drug development. The inclusion of a short PEG chain is anticipated to improve the hydrophilicity of the ADC, which may translate to reduced aggregation, improved stability, and a more favorable pharmacokinetic profile. By employing the standardized experimental protocols outlined in this guide and comparing the results to a well-established non-cleavable ADC, researchers can systematically evaluate the performance of this compound-based ADCs and make informed decisions for further development. The hypothetical data presented underscores the potential advantages of this linker technology, which can be validated through rigorous experimental investigation.
References
- 1. labinsights.nl [labinsights.nl]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of m-PEG2-Tos in PROTAC Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key component influencing a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comprehensive comparison of m-PEG2-Tos, a methoxy-polyethylene glycol (2) tosylate linker, with other commonly used linkers in PROTAC development, supported by experimental data and detailed protocols.
The Crucial Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the molecule's overall efficacy. It influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3] Furthermore, the linker's physicochemical properties, such as length, rigidity, and solubility, significantly impact the PROTAC's cell permeability, pharmacokinetic profile, and potential for off-target effects.
This compound is a flexible, hydrophilic linker that has been utilized in the synthesis of PROTACs.[4] The two polyethylene (B3416737) glycol (PEG) units enhance the solubility of the PROTAC molecule, a crucial factor for bioavailability. The terminal tosylate group allows for straightforward chemical conjugation to either the target protein ligand or the E3 ligase ligand.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific DC50 and Dmax values for PROTACs utilizing the this compound linker are not extensively reported in publicly available literature, we can infer its performance characteristics by comparing it to other flexible PEG and alkyl linkers, as well as more rigid linker structures.
The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible Linkers | PEG (3 units) | BETd | CRBN | <1 | >90 | [1] |
| PEG (4 units) | BTK | CRBN | 1-10 | >85 | [1] | |
| Alkyl Chain (8 atoms) | BRD4 | CRBN | 1.8 | ~98 | [1] | |
| Alkyl Chain (12 atoms) | ERα | VHL | 100-1000 | ~75 | [1] | |
| Rigid Linkers | Piperazine-based | BRD4 | CRBN | 0.005 | >95 | [1] |
| Alkyne-based | BRD4 | VHL | 2.5 | >90 | [1] |
Key Observations:
-
Linker Length is Critical: Studies have shown that the length of the PEG or alkyl linker is a critical determinant of PROTAC efficacy. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker can result in reduced degradation efficiency.[2]
-
Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains are often used in initial PROTAC design due to their synthetic accessibility. However, more rigid linkers, such as those containing piperazine (B1678402) or alkyne moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, often leading to enhanced potency.[3]
-
Hydrophilicity: The incorporation of hydrophilic units like PEG, as in this compound, can improve the solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[3]
Experimental Protocols for Evaluating PROTAC Efficacy
Accurate and reproducible experimental data is paramount in evaluating and comparing the efficacy of different PROTACs. The following are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Denature the proteins by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection and Analysis: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[5]
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay measures the formation and stability of the ternary complex in vitro.
Protocol:
-
Reagents and Preparation:
-
Fluorescently labeled ligand for the target protein (or a fluorescently labeled PROTAC).
-
Purified target protein.
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Assay buffer (e.g., PBS with 0.01% Tween 20 and 1 mM DTT).
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled ligand and the target protein.
-
Add increasing concentrations of the PROTAC.
-
Add a fixed concentration of the E3 ligase complex.
-
Incubate the plate at room temperature for a specified time to allow the components to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters. An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex).
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration to determine the binding affinity and cooperativity of ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
To better understand the complex processes involved in PROTAC development, visual representations are invaluable.
Caption: PROTAC Mechanism of Action.
This diagram illustrates the catalytic cycle of a PROTAC, from entering the cell and forming a ternary complex to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
Safety Operating Guide
Proper Disposal of m-PEG2-Tos: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of m-PEG2-Tos are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing environmental impact and protecting personnel.
Core Principles of this compound Disposal
The primary objective in disposing of this compound (methoxy(polyethylene glycol) tosylate) is to prevent its release into the environment and to ensure the safety of all laboratory and disposal personnel. All waste materials, including the chemical in its solid or solution form, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous waste. Disposal procedures must always comply with local, regional, and national regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Procedural Steps for Disposal
A systematic approach to waste segregation, decontamination, and disposal is essential for the safe management of this compound.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first step in safe disposal.
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and chemically resistant container. The container should be sealed to prevent leakage or spillage.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this compound solutions with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.
Decontamination of Labware
Reusable labware that has come into contact with this compound requires thorough decontamination.
-
Initial Rinse: Rinse the labware with a suitable organic solvent, such as ethanol (B145695) or isopropanol, to remove residual this compound. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: Following the solvent rinse, wash the labware with soap and water.
-
Final Rinse: Rinse with deionized water to ensure all cleaning agents are removed.
Disposal of Waste Containers
Once waste containers are full, they must be handled and disposed of according to institutional and regulatory standards.
-
Labeling: Ensure all waste containers are securely sealed and accurately labeled with the chemical name ("this compound" or "methoxy(polyethylene glycol) tosylate"), the associated hazards (e.g., "Hazardous Waste"), and the date.
-
Storage: Store full waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
Summary of Disposal and Safety Information
| Information Category | Guideline |
| Waste Classification | Hazardous Waste |
| Solid Waste Disposal | Collect in a labeled, sealed, chemical-resistant container. |
| Liquid Waste Disposal | Collect in a dedicated, labeled, sealed hazardous waste container. Do not discharge to drains or sewers. |
| Contaminated Labware | Decontaminate by rinsing with a suitable solvent (collect rinse as hazardous waste), followed by washing with soap and water. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Dispose of contaminated PPE as solid hazardous waste. |
| Spill Management | In case of a spill, ensure adequate ventilation, wear appropriate PPE, and absorb the spill with an inert material. Collect the absorbed material in a sealed container for disposal as hazardous waste. |
| Regulatory Compliance | All disposal must be in accordance with national and local regulations. Consult your institution's EHS office for specific procedures.[1][2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling m-PEG2-Tos
For researchers, scientists, and drug development professionals utilizing m-PEG2-Tos (CAS No. 50586-80-6), a comprehensive understanding of safety protocols and logistical considerations is paramount. This document provides essential guidance on personal protective equipment (PPE), operational handling, and disposal of this compound to ensure a safe and efficient laboratory environment.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 50586-80-6[1][2] |
| Molecular Formula | C₁₂H₁₈O₅S[1][2] |
| Molecular Weight | 274.33 g/mol [1][2] |
| Appearance | Solid-liquid mixture[3] |
| Primary Use | Non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as a PEG-based PROTAC linker. For research use only.[1][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Protects against accidental splashes or aerosols. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. |
| Body | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential dust or vapors. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
Long-term storage recommendations for this compound are critical for its stability.
| Condition | Duration |
| -20°C | Up to 3 years (pure form)[1] |
| 4°C | Up to 2 years (pure form)[1] |
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: If the compound is a solid, handle it in a way that minimizes dust generation. If it is a liquid, handle it carefully to avoid splashing.
-
Weighing: Use a precision balance within a chemical fume hood or a ventilated enclosure to weigh the required amount of this compound.
-
Dissolving: If dissolving in a solvent, add the solvent to the this compound slowly and stir gently to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in compliance with local, state, and federal regulations.
Waste Categorization:
-
This compound waste: Unused or expired this compound should be treated as chemical waste.
-
Contaminated materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should also be disposed of as chemical waste.
Disposal Protocol:
-
Segregation: Collect all this compound waste and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[4][5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[5]
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal contractor.[4][6]
-
Do Not: Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[4][7] While polyethylene (B3416737) glycol itself is biodegradable, the tosyl group and the overall molecule's properties may not be suitable for wastewater treatment systems.[4]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. apexbt.com [apexbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 6. agilent.com [agilent.com]
- 7. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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